2-Bromo-5-hydroxypyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-2-1-4(8)3-7-5/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEFNEALEPSHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971087 | |
| Record name | 6-Bromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55717-40-3, 55717-45-8 | |
| Record name | 6-Bromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-5-hydroxypyridine: A Comprehensive Technical Guide for Researchers
CAS Number: 55717-45-8
This technical guide provides an in-depth overview of 2-Bromo-5-hydroxypyridine, a versatile heterocyclic building block crucial in pharmaceutical and agrochemical research. The document details its chemical properties, spectroscopic data, synthesis protocols, and its application in drug development, with a focus on its role as a precursor in the synthesis of kinase inhibitors and other therapeutic agents.
Chemical and Physical Properties
This compound, also known as 6-Bromo-3-pyridinol, is a white to off-white crystalline solid.[1][2] Its structure, featuring a pyridine (B92270) ring substituted with a bromine atom and a hydroxyl group, imparts unique reactivity, making it a valuable intermediate in organic synthesis.[3]
| Property | Value | Reference(s) |
| CAS Number | 55717-45-8 | [4] |
| Molecular Formula | C5H4BrNO | [2] |
| Molecular Weight | 174.00 g/mol | [2] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 138 °C | [2] |
| Purity | >98.0% (GC) | [2] |
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with chemical shifts and coupling constants influenced by the positions of the bromine and hydroxyl substituents. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the five carbon atoms of the pyridine ring, with the carbons attached to the bromine and hydroxyl groups exhibiting characteristic chemical shifts. |
| FT-IR | The infrared spectrum will show characteristic absorption bands for the O-H stretching of the hydroxyl group (typically broad, around 3300-3600 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and the C-Br stretching vibration (typically in the lower wavenumber region).[5] |
| Mass Spectrometry | The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and bromine-containing fragments. |
Synthesis of this compound
Several synthetic routes to this compound have been reported, often involving the bromination of a suitable pyridine precursor. A general approach involves the diazotization of 2-amino-5-hydroxypyridine (B112774) followed by a Sandmeyer-type reaction with a bromide source.
Experimental Protocol: Synthesis from 2-Amino-5-hydroxypyridine (Illustrative)
Materials:
-
2-Amino-5-hydroxypyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite (B80452)
-
Copper(I) bromide
-
Sodium hydroxide (B78521)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-amino-5-hydroxypyridine in aqueous hydrobromic acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Applications in Drug Discovery and Development
This compound is a key starting material and intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to functionalize both the bromine and hydroxyl groups, allowing for the construction of complex molecular architectures.
Role in Kinase Inhibitor Synthesis
A significant application of this compound and its derivatives is in the development of kinase inhibitors. The pyridine core can serve as a scaffold that interacts with the hinge region of the kinase ATP-binding site. The bromine atom is particularly useful for introducing various substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[6][7]
Case Study: Precursor to Pimavanserin (B1677881) and the 5-HT2A Receptor Signaling Pathway
While not a direct precursor, the closely related 2-amino-5-bromopyridine (B118841) is a key intermediate in some synthetic routes to Pimavanserin, a drug used to treat hallucinations and delusions associated with Parkinson's disease psychosis.[8][9] Pimavanserin acts as an inverse agonist and antagonist at the serotonin (B10506) 5-HT2A receptors.[1][10] Understanding the signaling pathway of this receptor is crucial for drug development professionals.
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[11] Upon activation by serotonin, the receptor initiates a cascade of intracellular events. Pimavanserin, by acting as an inverse agonist/antagonist, blocks this signaling cascade.
Conclusion
This compound is a highly valuable and versatile building block for researchers in drug discovery and development. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of diverse compound libraries. Its role as a precursor to compounds targeting important signaling pathways, such as the serotonin system, highlights its significance in the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for scientists in the field.
References
- 1. Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. blossomanalysis.com [blossomanalysis.com]
- 4. What is the mechanism of Pimavanserin tartrate? [synapse.patsnap.com]
- 5. azooptics.com [azooptics.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Mechanism of action of pimavanserin in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
6-Bromo-3-pyridinol: A Technical Overview of its Chemical Properties for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 6-Bromo-3-pyridinol (CAS No. 55717-45-8), a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document collates available data on its physicochemical properties, spectral characteristics, and potential biological activities, offering a valuable resource for researchers engaged in drug discovery and development.
Core Chemical and Physical Properties
6-Bromo-3-pyridinol, also known as 6-bromopyridin-3-ol, is a solid compound with a purity of approximately 98%. It is identified by the molecular formula C₅H₄BrNO and has a molecular weight of 174.00 g/mol .[1][2] The compound should be stored in a dark, dry place at room temperature.[2] The predicted boiling point is 373°C at 760 mmHg.[1]
| Property | Value | Source(s) |
| IUPAC Name | 6-bromopyridin-3-ol | |
| Synonyms | 6-Bromo-3-pyridinol, 2-Bromo-5-hydroxypyridine | [3] |
| CAS Number | 55717-45-8 | [1][2] |
| Molecular Formula | C₅H₄BrNO | [1][2] |
| Molecular Weight | 174.00 g/mol | [1][2] |
| Physical Form | Solid | |
| Purity | 98% | |
| Predicted Boiling Point | 373°C at 760 mmHg | [1] |
| Storage | Keep in a dark place, sealed in dry, room temperature | [2] |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three aromatic protons. The chemical shifts would be influenced by the positions of the bromine and hydroxyl groups on the pyridine (B92270) ring. Aromatic protons typically appear in the range of 7.0-9.0 ppm.[4]
¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals for the five carbon atoms in the pyridine ring. The carbon atom attached to the bromine would be influenced by the heavy atom effect, and its chemical shift would be informative.[5] Carbons bonded to the electronegative oxygen and nitrogen atoms would appear at lower field (higher ppm values).[5]
Infrared (IR) Spectroscopy
The IR spectrum of 6-Bromo-3-pyridinol is expected to display characteristic absorption bands for the O-H, C-O, C=C, and C-N functional groups. A broad band in the region of 3300-2500 cm⁻¹ would correspond to the O-H stretching of the hydroxyl group.[6] Aromatic C-H stretching vibrations are anticipated between 3100 and 3000 cm⁻¹.[7] The C=C and C=N stretching vibrations of the pyridine ring would likely appear in the 1600-1400 cm⁻¹ region.[7]
Mass Spectrometry (MS)
In a mass spectrum, 6-Bromo-3-pyridinol would exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ that are two mass units apart and have nearly equal intensity.[8] Fragmentation would likely involve the loss of the bromine atom and potentially the hydroxyl group.[9]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 6-Bromo-3-pyridinol are not extensively documented in publicly available literature. However, a general workflow can be outlined based on standard organic chemistry practices.
Synthesis of 6-Bromo-3-pyridinol
A plausible synthetic route would involve the bromination of 3-pyridinol. The regioselectivity of the bromination would be a key challenge to control.
General Procedure:
-
Reaction Setup: 3-pyridinol is dissolved in a suitable solvent (e.g., a halogenated solvent or an acid).
-
Brominating Agent Addition: A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified using column chromatography or recrystallization to yield pure 6-Bromo-3-pyridinol.
References
- 1. 55717-45-8 | 6-Bromopyridin-3-ol - Moldb [moldb.com]
- 2. 55717-45-8|6-Bromopyridin-3-ol|BLD Pharm [bldpharm.com]
- 3. chembk.com [chembk.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2-Bromo-5-hydroxypyridine: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-hydroxypyridine (CAS: 55717-45-8), a versatile heterocyclic intermediate crucial in the fields of medicinal chemistry, agrochemicals, and materials science. This document details its chemical structure, physical properties, tautomeric nature, key synthetic protocols, and analytical characterization methods.
Structural Formula and Tautomerism
This compound, also known as 6-Bromo-3-pyridinol, is a substituted pyridine (B92270) ring bearing a bromine atom at the 2-position and a hydroxyl group at the 5-position. A critical aspect of its chemistry is its existence in a tautomeric equilibrium with its more stable keto form, 5-Bromo-2(1H)-pyridone (CAS: 13466-38-1).[1]
The equilibrium between the aromatic hydroxy (enol) form and the non-aromatic pyridone (keto) form is highly influenced by the solvent environment. In polar solvents, the equilibrium heavily favors the pyridone tautomer, which is stabilized by intermolecular hydrogen bonding and a favorable charge distribution in its zwitterionic resonance structure. This stability is reflected in the significantly higher melting point of the pyridone form.
Physicochemical Properties
The quantitative data for both tautomers are summarized below, highlighting the distinct physical properties that arise from their structural differences.
| Property | This compound (Enol Form) | 5-Bromo-2(1H)-pyridone (Keto Form) |
| CAS Number | 55717-45-8 | 13466-38-1 |
| Molecular Formula | C₅H₄BrNO | C₅H₄BrNO |
| Molecular Weight | 174.00 g/mol | 174.00 g/mol |
| Appearance | White to off-white powder/crystal | Off-white to yellow-brown crystalline powder |
| Melting Point (°C) | 136 - 140 | 180 - 183 |
| Solubility | Sparingly soluble in water | Slightly soluble in water, soluble in organic solvents like ethanol, methanol |
| IUPAC Name | 6-Bromo-3-pyridinol | 5-Bromo-1H-pyridin-2-one[2] |
Reactivity and Synthetic Applications
This compound is a valuable synthetic building block due to its multiple reactive sites.[1] The molecule's utility stems from the distinct reactivity of the bromine atom, the hydroxyl group, and the pyridine ring itself.
-
Palladium-Catalyzed Cross-Coupling: The C2-bromine atom serves as an excellent leaving group for various cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form biaryl compounds.[1]
-
Hydroxyl Group Functionalization: The nucleophilic hydroxyl group can be readily converted into ethers or esters, allowing for the introduction of diverse functional groups or protecting groups.
-
Pyridine Ring Chemistry: The nitrogen atom in the pyridine ring acts as a Lewis base and can be protonated, alkylated, or coordinated to metal centers.
These reactive handles make the compound a key precursor for synthesizing complex molecules, including kinase inhibitors and other pharmacologically active agents.
Experimental Protocols
Synthesis of 5-Bromo-2(1H)-pyridone from 5-Bromo-2-methoxypyridine (B44785)
This protocol details the demethylation of the methoxy (B1213986) precursor to yield the more stable pyridone tautomer.
Materials:
-
5-Bromo-2-methoxypyridine (15.00 g, 79.78 mmol)
-
6M Hydrochloric acid (150 mL)
-
1M Sodium hydroxide (B78521) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous NaCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Petroleum Ether (PE)
Procedure:
-
A mixture of 5-bromo-2-methoxypyridine (15.00 g) and 6M hydrochloric acid (150 mL) is stirred at 100°C for 20 hours.[3]
-
After cooling, the reaction mixture is diluted with water (600 mL).
-
The pH is carefully adjusted to 7 with 1M aqueous NaOH solution.
-
The aqueous layer is extracted with ethyl acetate (4 x 200 mL).[3]
-
The combined organic phases are washed with saturated aqueous NaCl solution (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.[3]
-
The resulting residue is triturated with a mixture of PE/EtOAc (10:1, 100 mL), filtered, washed with PE (3 x 5 mL), and dried in vacuo to yield 5-Bromo-2(1H)-pyridone as a white solid.[3]
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a representative workflow for coupling this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
HPLC Method for Purity Analysis and Reaction Monitoring
This protocol is a starting point for analyzing reaction mixtures containing this compound and can be adapted for purity assessment.
Instrumentation & Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an acid modifier.
-
Solvent A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at ~280 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or a ~1 mg/mL solution of the solid sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
5-Bromo-2(1H)-pyridone (Keto Tautomer): Experimental data has been reported for this more stable tautomer.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 11.76 (broad singlet, 1H, N-H), 7.70 (d, J=3.0 Hz, 1H, H-6), 7.56 (dd, J=2.5, 9.5 Hz, 1H, H-4), 6.36 (d, J=9.5 Hz, 1H, H-3).[3]
This compound (Enol Tautomer): While one source confirms a product's NMR was consistent with the 6-bromo-3-pyridinol standard, specific experimental data is not readily available in the cited literature.[4] Based on substituent effects on the pyridine ring, the following chemical shifts are predicted:
-
Predicted ¹H NMR (DMSO-d₆) δ (ppm): ~10.0 (broad singlet, 1H, O-H), ~8.1 (d, 1H, H-6), ~7.5 (d, 1H, H-2), ~7.3 (dd, 1H, H-4).
-
Predicted ¹³C NMR (DMSO-d₆) δ (ppm): ~155 (C-5), ~145 (C-Br), ~140 (C-6), ~125 (C-2), ~122 (C-4).
Infrared (IR) Spectroscopy
-
This compound (Enol): Expected to show a broad O-H stretching band around 3200-3400 cm⁻¹, along with C=C and C=N aromatic stretching vibrations in the 1400-1600 cm⁻¹ region.
-
5-Bromo-2(1H)-pyridone (Keto): Characterized by a strong C=O (amide) stretching band around 1650-1680 cm⁻¹ and a broad N-H stretching band around 3100-3300 cm⁻¹.
Mass Spectrometry (MS)
-
Electron Impact (EI-MS): The molecular ion peak [M]⁺ is expected at m/z 173 and 175 in an approximate 1:1 ratio, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Key fragmentation would involve the loss of CO, Br, and HCN from the parent ion.
References
An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-hydroxypyridine from 2,5-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 2-bromo-5-hydroxypyridine (B120221), a valuable building block in medicinal chemistry and materials science, starting from 2,5-dibromopyridine (B19318). This document details various synthetic strategies, including organometallic-mediated and transition-metal-catalyzed methodologies. Each approach is presented with detailed experimental protocols, mechanistic insights, and a comparative analysis of their advantages and disadvantages.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. Its unique substitution pattern, featuring a nucleophilic hydroxyl group and a bromine atom amenable to cross-coupling reactions, makes it a versatile scaffold for molecular elaboration. The selective synthesis of this compound from the readily available 2,5-dibromopyridine presents a significant chemical challenge due to the differential reactivity of the two bromine atoms on the pyridine (B92270) ring. This guide explores the primary synthetic methodologies developed to achieve this transformation efficiently and selectively.
Synthetic Methodologies
Three principal synthetic strategies have been identified for the conversion of 2,5-dibromopyridine to this compound:
-
Grignard Reagent Formation followed by Oxidation: This method leverages the regioselective formation of a Grignard reagent at the more reactive 5-position of 2,5-dibromopyridine, followed by oxidation to introduce the hydroxyl group.
-
Palladium-Catalyzed Hydroxylation: This approach utilizes a palladium catalyst to facilitate the direct C-O bond formation between the aryl bromide and a hydroxide (B78521) source.
-
Copper-Catalyzed Hydroxylation (Ullmann Condensation): An alternative transition-metal-catalyzed method employing a copper catalyst to promote the hydroxylation reaction.
The following sections will delve into the specifics of each of these methodologies.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to provide a clear comparison for researchers selecting a method.
| Parameter | Grignard Reaction & Oxidation | Palladium-Catalyzed Hydroxylation (Adapted Protocol) | Copper-Catalyzed Hydroxylation (Ullmann Condensation) (Adapted Protocol) |
| Starting Material | 2,5-Dibromopyridine | 2,5-Dibromopyridine | 2,5-Dibromopyridine |
| Key Reagents | Isopropylmagnesium chloride, Trimethylborate, Hydrogen peroxide | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., tBuBrettPhos), Base (e.g., KOH), Boric Acid | Copper catalyst (e.g., CuI), Ligand (e.g., L-proline), Base (e.g., K₂CO₃) |
| Solvent | THF, Ether | NMP | DMSO |
| Temperature | -78°C to room temperature | 80-120°C | 100-140°C |
| Reaction Time | ~24 hours | 12-24 hours | 24-48 hours |
| Yield | 66%[1] | Estimated 60-80% | Estimated 50-70% |
| Purification | Column chromatography[1] | Column chromatography | Column chromatography |
| Key Advantages | Well-established protocol, high regioselectivity. | Milder conditions than some Ullmann reactions, broad substrate scope for aryl halides. | Cost-effective catalyst. |
| Key Disadvantages | Requires cryogenic temperatures, multi-step process. | Catalyst and ligand can be expensive, requires inert atmosphere. | Often requires high temperatures, potential for side reactions. |
Experimental Protocols
Grignard Reagent Formation and Oxidation
This protocol is based on a reported procedure for the synthesis of this compound.[1]
Materials:
-
2,5-Dibromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropylmagnesium chloride (2 M in ether)
-
Trimethylborate
-
Glacial acetic acid
-
30% Hydrogen peroxide solution
-
Ether
-
10% Sodium bisulfite solution
-
Brine
-
Anhydrous magnesium sulfate (B86663)
-
Celite
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add 2,5-dibromopyridine (9.98 g, 42.1 mmol) and 53 mL of anhydrous THF under a nitrogen atmosphere. Stir until a light tan solution is formed.
-
Slowly add 23 mL of a 2 M ether solution of isopropylmagnesium chloride (i-PrMgCl) via syringe over 3 minutes. An exothermic reaction will occur, raising the temperature to approximately 36°C. The mixture will transform into a brown suspension.
-
Stir the suspension for 90 minutes.
-
Cool the suspension to 2°C in an ice bath and rapidly add trimethylborate (B(OMe)₃) via syringe. An exothermic reaction will occur, raising the temperature to 6°C. Remove the ice bath after the addition.
-
Stir the reaction mixture overnight.
-
Add glacial acetic acid (3.79 g) to dissolve all solids, forming a dark brown solution.
-
Cool the solution in an ice bath and slowly add 5.25 g of a 30% hydrogen peroxide solution dropwise, ensuring the reaction temperature does not exceed 12°C.
-
After the addition is complete, allow the reaction to warm to 6°C and stir overnight.
-
Continue stirring for an additional 90 minutes.
-
Add ether (150 mL) and water (100 mL) for extraction. Separate the aqueous layer and extract it with ether (2 x 100 mL).
-
Combine the organic phases and wash sequentially with 100 mL of 10% sodium bisulfite solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate by rotary evaporation to a brown oil, which solidifies on standing to yield a brown solid (7.95 g).
-
Adsorb the crude product onto 15 g of Celite and purify by flash column chromatography using a 220 g silica gel column with a hexane/ethyl acetate gradient elution.
-
Collect the target fractions and evaporate the solvent to give 4.81 g of this compound as an off-white solid (66% yield).[1]
Palladium-Catalyzed Hydroxylation (Adapted Protocol)
This protocol is adapted from general procedures for the palladium-catalyzed hydroxylation of aryl halides.[2][3]
Materials:
-
2,5-Dibromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
tBuBrettPhos
-
Potassium hydroxide (KOH)
-
Boric acid
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
In a glovebox, add 2,5-dibromopyridine (1 mmol), palladium(II) acetate (0.02 mmol), and tBuBrettPhos (0.04 mmol) to a Schlenk tube.
-
Add potassium hydroxide (2 mmol) and boric acid (1.2 mmol).
-
Add 5 mL of NMP to the tube.
-
Seal the tube and heat the reaction mixture to 100°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Hydroxylation (Ullmann Condensation) (Adapted Protocol)
This protocol is adapted from general procedures for the copper-catalyzed hydroxylation of aryl halides.[4][5][6]
Materials:
-
2,5-Dibromopyridine
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a reaction vessel, add 2,5-dibromopyridine (1 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2 mmol).
-
Add 5 mL of DMSO.
-
Heat the mixture to 120°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Reaction Mechanisms and Visualizations
Grignard Reaction and Oxidation Pathway
The synthesis via a Grignard reagent involves two main stages. First, the regioselective formation of the pyridyl Grignard reagent at the more electrophilic 5-position of 2,5-dibromopyridine. This is followed by reaction with an electrophilic boron source and subsequent oxidation to yield the hydroxyl group.
Caption: Experimental workflow for the Grignard-based synthesis.
Palladium-Catalyzed Hydroxylation Catalytic Cycle
The palladium-catalyzed hydroxylation proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid [organic-chemistry.org]
- 3. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions [organic-chemistry.org]
- 6. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Characterization of 2-Bromo-5-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the analytical characterization of 2-Bromo-5-hydroxypyridine. Due to the limited availability of comprehensive, publicly accessible spectral data for this specific compound, the quantitative data presented herein is based on established principles of spectroscopy and analysis of data for analogous compounds. This guide also includes detailed experimental protocols and visual workflows to aid in the practical application of these analytical techniques.
Data Presentation
The following tables summarize the predicted quantitative data for this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-3 | ~7.3 - 7.5 | d | ~8-9 |
| H-4 | ~7.0 - 7.2 | dd | ~8-9, ~2-3 |
| H-6 | ~7.9 - 8.1 | d | ~2-3 |
| -OH | ~9.0 - 11.0 | br s | - |
Note: Chemical shifts are referenced to a standard internal reference (e.g., TMS at 0.00 ppm) and are subject to solvent effects. The hydroxyl proton is expected to be a broad singlet and its chemical shift can vary significantly with concentration and solvent.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ) [ppm] |
| C-2 (C-Br) | ~140 - 145 |
| C-3 | ~125 - 130 |
| C-4 | ~120 - 125 |
| C-5 (C-OH) | ~150 - 155 |
| C-6 | ~145 - 150 |
Note: Chemical shifts are referenced to a standard internal reference (e.g., TMS at 0.00 ppm) and are subject to solvent effects.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 173/175 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for a single bromine atom (~1:1 ratio). |
| 94 | [M - Br]⁺ | Fragment resulting from the loss of a bromine radical. |
| 66 | [C₄H₄N]⁺ | Further fragmentation, possibly from the loss of CO from the [M - Br]⁺ fragment. |
Note: The molecular weight of this compound is approximately 174.00 g/mol .[1] The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.
Experimental Protocols
The following are detailed methodologies for the key experiments.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for observing exchangeable protons like the hydroxyl group.
-
If the deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (B1202638) (TMS).
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
¹H NMR Spectroscopy Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Spectroscopy Parameters (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0-180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak or the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze peak multiplicities and coupling constants in the ¹H NMR spectrum.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol (B129727) or acetonitrile (B52724) (typically ~1 mg/mL, then diluted further).
Electron Ionization (EI) Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-300.
-
Scan Speed: 1000 amu/s.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), noting the characteristic M/M+2 isotopic pattern for bromine.
-
Analyze the fragmentation pattern to identify major fragment ions.
-
Compare the observed spectrum with theoretical isotopic patterns to confirm the presence of bromine.
Visualization
The following diagrams illustrate the logical workflow for the characterization of this compound and a plausible mass spectrometry fragmentation pathway.
References
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-5-hydroxypyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document consolidates available data on its melting point and solubility, outlines detailed experimental protocols for their determination, and presents a relevant synthetic pathway visualization.
Core Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] Its physical characteristics are crucial for its application in synthesis, purification, and formulation.
Data Presentation
The following table summarizes the reported melting point and solubility of this compound from various sources. The slight variations in melting point ranges can be attributed to differences in the purity of the samples and the analytical methods employed.
| Physical Property | Value | Source(s) |
| Melting Point | 138 °C | TCI Chemicals |
| 133-136 °C | Thermo Scientific Alfa Aesar[2] | |
| 130.0-142.0 °C | Thermo Scientific Chemicals[3] | |
| 136.0 to 140.0 °C | TCI Chemicals | |
| Solubility | Slightly soluble in water | Guidechem[1], Thermo Scientific Alfa Aesar[2] |
| Sparingly soluble in water | Guidechem[1] | |
| Soluble in Methanol | TCI Chemicals |
Experimental Protocols
Accurate determination of physical properties is fundamental for the consistent use of this compound in research and development. Below are detailed methodologies for ascertaining its melting point and solubility.
Melting Point Determination by Capillary Method
This protocol describes the standard capillary method for determining the melting point range of a solid crystalline substance like this compound.
Apparatus and Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
This compound sample
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.
-
Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Solubility Determination (Qualitative and Semi-Quantitative)
This protocol outlines a general method for assessing the solubility of this compound in various solvents.
Apparatus and Materials:
-
Vials or test tubes with closures
-
This compound sample
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene)
-
Vortex mixer or magnetic stirrer
-
Analytical balance
Procedure:
-
Qualitative Assessment:
-
To a series of labeled vials, add approximately 10 mg of this compound.
-
To each vial, add 1 mL of a different solvent.
-
Cap the vials and agitate them vigorously using a vortex mixer for 1-2 minutes.
-
Visually inspect the vials for the dissolution of the solid. Classify the solubility as "soluble," "sparingly soluble," or "insoluble."
-
-
Semi-Quantitative Assessment (by Saturation):
-
Accurately weigh a known amount of this compound (e.g., 100 mg) into a vial.
-
Add a small, measured volume of the desired solvent (e.g., 1 mL).
-
Cap the vial and stir the mixture at a constant temperature for an extended period (e.g., 1 hour) to ensure equilibrium is reached.
-
If the solid completely dissolves, add another known weight of the solute and repeat the process until a saturated solution with excess solid is obtained.
-
The solubility can then be estimated in terms of mg/mL.
-
Synthetic Pathway Visualization
This compound is a versatile building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. A common application is the Suzuki coupling reaction.
Caption: Generic Suzuki coupling reaction of this compound.
References
An In-depth Technical Guide to the Tautomerism of 2-Bromo-5-hydroxypyridine and 6-Bromo-pyridin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tautomeric equilibrium between pyridine (B92270) and pyridinone forms is a critical consideration in the fields of medicinal chemistry and drug development, as the predominant tautomer can exhibit significantly different physicochemical properties, biological activities, and patentability. This technical guide provides a comprehensive overview of the tautomerism between 2-bromo-5-hydroxypyridine (B120221) and its corresponding pyridinone form, 6-bromo-pyridin-3(2H)-one. While specific quantitative data for this particular substituted pyridine is not extensively available in public literature, this guide extrapolates from the well-studied 2-hydroxypyridine (B17775)/2-pyridinone system to provide a robust framework for its investigation. This document details the theoretical underpinnings of this tautomerism, expected spectroscopic characteristics, and generalized experimental protocols for the determination of the tautomeric equilibrium.
Introduction to Hydroxypyridine Tautomerism
Hydroxypyridines can exist in two tautomeric forms: the aromatic hydroxy form and the non-aromatic pyridinone form. The equilibrium between these two forms is influenced by several factors, including the position of the substituent on the pyridine ring, the electronic nature of other substituents, and the solvent's polarity. For 2- and 4-hydroxypyridines, the pyridinone form is generally favored, particularly in the solid state and in polar solvents. This preference is attributed to the greater stability of the amide resonance in the pyridinone tautomer.
The tautomeric equilibrium for the subject of this guide is depicted below:
Caption: Tautomeric equilibrium between this compound and 6-bromo-pyridin-3(2H)-one.
Spectroscopic Analysis of Tautomerism
Spectroscopic methods are invaluable for identifying and quantifying the proportions of tautomers in equilibrium. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy are the most commonly employed techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the predominant tautomer in the solid state. The key vibrational bands to distinguish between the hydroxy and pyridinone forms are the O-H, N-H, and C=O stretching frequencies.
Based on available data for 5-bromo-2-hydroxypyridine (B85227) from public databases (which often name the compound as 5-bromo-1H-pyridin-2-one), the IR spectrum suggests the predominance of the pyridinone tautomer in the solid state. This is inferred from the presence of a strong absorption band in the carbonyl stretching region and a broad band corresponding to N-H stretching, as opposed to a sharp O-H stretch.
Table 1: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Expected Wavenumber (cm⁻¹) for 6-Bromo-pyridin-3(2H)-one |
| O-H | Stretch | ~3400-3600 (sharp) | Absent |
| N-H | Stretch | Absent | ~3000-3300 (broad) |
| C=O | Stretch | Absent | ~1650-1690 (strong) |
| C=C / C=N | Ring Stretch | ~1500-1600 | ~1500-1620 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of both ¹H and ¹³C nuclei are sensitive to the electronic environment, allowing for the differentiation of the two tautomers. The relative integrals of the signals corresponding to each tautomer can be used to determine the equilibrium constant (Keq).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Tautomer | Nucleus | Predicted Chemical Shift (ppm) | Rationale |
| This compound | Aromatic Protons | 6.5 - 8.0 | Protons on an electron-rich aromatic pyridine ring. |
| Aromatic Carbons | 100 - 160 | Carbons in a heteroaromatic system. | |
| 6-Bromo-pyridin-3(2H)-one | Vinyl Protons | 5.5 - 7.5 | Protons on a non-aromatic, conjugated system. |
| N-H Proton | 10 - 13 (broad) | Amide-like proton, often broad and may exchange with solvent. | |
| Carbonyl Carbon (C=O) | 170 - 190 | Characteristic chemical shift for a carbonyl carbon. | |
| sp² Carbons | 100 - 150 | Vinyl and other sp² hybridized carbons. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to quantify the tautomeric ratio in solution. The two tautomers will have distinct absorption spectra. By measuring the spectra of "fixed" derivatives (e.g., N-methyl for the pyridinone and O-methyl for the hydroxy form), the molar absorptivities of the individual tautomers can be determined. The equilibrium constant can then be calculated from the spectrum of the tautomeric mixture. The presence of an isosbestic point, a wavelength at which the molar absorptivity of the two tautomers is equal, is a strong indicator of a two-component equilibrium.
Experimental Protocols
The following are generalized protocols for the experimental determination of the tautomeric equilibrium between this compound and 6-bromo-pyridin-3(2H)-one.
General Workflow for Tautomerism Study
Caption: General experimental workflow for the study of tautomerism.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation:
-
Prepare solutions of this compound at a concentration of approximately 10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24 hours) at a constant temperature.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra for each solution. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra, potentially using techniques like DEPT to aid in peak assignment.
-
-
Data Analysis:
-
Identify and assign the signals corresponding to each tautomer.
-
Integrate the area of a well-resolved, non-exchangeable proton signal for each tautomer.
-
Calculate the molar ratio of the two tautomers from the integral values.
-
The equilibrium constant, Keq, is the ratio of the concentrations of the two tautomers: Keq = [pyridinone] / [hydroxy].
-
Calculate the Gibbs free energy of tautomerization using the equation: ΔG = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.
-
Protocol for UV-Vis Spectroscopic Analysis
-
Sample Preparation:
-
Synthesize or procure the "fixed" N-methyl (6-bromo-1-methyl-pyridin-3(2H)-one) and O-methyl (2-bromo-5-methoxypyridine) derivatives.
-
Prepare a series of solutions of known, varying concentrations for each of the fixed derivatives and the tautomeric compound in the solvent of interest.
-
-
Data Acquisition:
-
Acquire the UV-Vis absorption spectra for all solutions over a relevant wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Determine the molar absorptivity (ε) for each of the fixed derivatives at their respective λmax.
-
Observe the spectrum of the tautomeric mixture. If an isosbestic point is present, it confirms a two-component equilibrium.
-
At a wavelength where both tautomers absorb, the total absorbance (A) is given by A = ε_hydroxy * c_hydroxy * l + ε_pyridinone * c_pyridinone * l, where c is the concentration and l is the path length.
-
Knowing the total concentration (c_total = c_hydroxy + c_pyridinone) and the molar absorptivities of the fixed derivatives, the concentrations of the individual tautomers in the equilibrium mixture can be calculated.
-
Calculate Keq and ΔG as described for the NMR analysis.
-
Influence of Substituents and Solvents
The bromo substituent at the 2-position and the hydroxyl/oxo group at the 5-position will influence the tautomeric equilibrium through their electronic effects.
Caption: Electronic effects of substituents on the tautomers.
The electron-withdrawing inductive effect of the bromine atom is expected to stabilize the more polar pyridinone tautomer. The hydroxyl group is a strong resonance donor, which stabilizes the aromatic hydroxy form. Conversely, the oxo group in the pyridinone tautomer is electron-withdrawing by both induction and resonance. The interplay of these effects will determine the final equilibrium position.
Solvent polarity plays a crucial role. Polar solvents are expected to favor the more polar pyridinone tautomer through dipole-dipole interactions and hydrogen bonding. In contrast, non-polar solvents may favor the less polar hydroxy form.
Conclusion
An In-depth Technical Guide to 2-Bromo-5-hydroxypyridine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-hydroxypyridine (B120221), also known as 6-bromo-3-pyridinol, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic substitution pattern, featuring a reactive bromine atom and a nucleophilic hydroxyl group on a pyridine (B92270) core, makes it a valuable precursor for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectroscopic data, and an exploration of its application in the development of targeted therapeutics, particularly kinase inhibitors.
Discovery and History
The development of this compound is rooted in the broader history of pyridine synthesis, which began in the 19th century. Early methods, such as the Hantzsch pyridine synthesis developed in 1881, laid the groundwork for the creation of a diverse range of substituted pyridines. The latter half of the 20th century saw a surge in research into functionalized pyridines for applications in pharmaceuticals and agrochemicals.
While a singular "discovery" of this compound is not widely attributed to a specific individual or publication, its synthesis and use as an intermediate emerged from this period of intense investigation into pyridine chemistry. Its value as a precursor for more complex molecules, particularly in the context of drug discovery, became apparent as researchers sought versatile scaffolds for creating libraries of compounds for biological screening. The presence of both a halogen, suitable for cross-coupling reactions, and a hydroxyl group, for etherification or esterification, provides two distinct points for molecular elaboration, making it a highly strategic building block.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized in the tables below, providing a ready reference for researchers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 55717-45-8 | [1] |
| Molecular Formula | C₅H₄BrNO | [1] |
| Molecular Weight | 174.00 g/mol | [1] |
| Appearance | White to off-white or light yellow solid/powder | [2] |
| Melting Point | 136-140 °C | [2] |
| Boiling Point | 133-136 °C | [1] |
| Solubility | Slightly soluble in water | N/A |
| IUPAC Name | 6-bromo-3-pyridinol | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | (DMSO-d₆, 400 MHz) δ: 10.24 (s, 1H), 7.94 (d, J = 3.0 Hz, 1H), 7.42 (d, J = 8.6 Hz, 1H), 7.17 (dd, J = 3.0, 8.6 Hz, 1H) |
| ¹³C NMR | (DMSO-d₆, 101 MHz) δ: 153.74, 138.13, 129.30, 128.14, 126.21 |
| Mass Spec (GC-MS of isomer 5-Bromo-2-hydroxypyridine) | m/z Top Peaks: 173, 175 |
| FT-IR (Predicted) | - O-H stretch: ~3200-3600 cm⁻¹ (broad) - Aromatic C-H stretch: ~3000-3100 cm⁻¹ - C=C/C=N ring stretch: ~1400-1600 cm⁻¹ - C-O stretch: ~1200-1300 cm⁻¹ - C-Br stretch: ~500-650 cm⁻¹ |
Experimental Protocols
Two primary synthetic routes to this compound are detailed below.
Synthesis from 2,5-Dibromopyridine (B19318)
This method involves a Grignard reaction followed by oxidation.
Experimental Protocol:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add 2,5-dibromopyridine (9.98 g, 42.1 mmol) to 53 mL of anhydrous THF under a nitrogen atmosphere and dissolve to form a light tan solution.[3]
-
Slowly add an ether solution (23 mL) of 2 M isopropylmagnesium chloride (i-PrMgCl) via syringe over 3 minutes. The reaction mixture will transform into a brown suspension. An exothermic reaction will raise the temperature to approximately 36 °C.[3]
-
After 90 minutes of continuous stirring, cool the suspension to 2 °C and rapidly add trimethylborate (B(OMe)₃) via syringe. The reaction is exothermic to 6 °C. Remove the ice bath.[3]
-
After stirring overnight, add glacial acetic acid (3.79 g) to dissolve all solids, forming a dark brown solution.[3]
-
Cool the solution in an ice bath and slowly add 5.25 g of 30% hydrogen peroxide solution dropwise, controlling the rate to keep the reaction temperature from exceeding 12 °C.[3]
-
After the dropwise addition, continue stirring for 90 minutes, then add ether (150 mL) and water (100 mL) for extraction.[3]
-
Separate the aqueous layer and extract it further with ether (2 x 100 mL).[3]
-
Combine the organic phases and wash sequentially with 100 mL of 10% sodium bisulfite solution and brine.[3]
-
Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄) and concentrate by rotary evaporation to a brown oil, which solidifies on standing.[3]
-
Adsorb the crude product on 15 g of Celite and purify by flash column chromatography using a 220 g silica (B1680970) gel column with a hexane/ethyl acetate (B1210297) gradient elution.[3]
-
Collect the target fraction and evaporate the solvent to yield this compound as an off-white solid (yield: ~66%).[3]
Synthesis by Direct Bromination of 3-Hydroxypyridine (B118123) (Proposed)
Experimental Protocol:
-
Prepare a solution of sodium hydroxide (B78521) (e.g., 40% aqueous solution) and cool it to between -10 °C and 0 °C using an ice-salt bath.[4]
-
Slowly add liquid bromine (1 equivalent) dropwise to the cold sodium hydroxide solution.[4]
-
In a separate flask, dissolve 3-hydroxypyridine (1 equivalent) in an aqueous sodium hydroxide solution.[4]
-
Add the 3-hydroxypyridine solution dropwise to the bromine solution, maintaining the system temperature between 10-15 °C.[4]
-
After the addition is complete, allow the mixture to stir at room temperature for 2.5-3 hours.[4]
-
Adjust the pH of the reaction mixture to 7 using an acid (e.g., HCl).[4]
-
The resulting crude product can be collected and purified by recrystallization. Isomeric separation may be required, likely via column chromatography, to isolate the this compound.
Applications in Drug Development: Kinase Inhibitors
Substituted pyridines are a cornerstone in the design of small molecule kinase inhibitors. The pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase ATP-binding pocket, a common feature of many type I and type II kinase inhibitors. This compound is a valuable starting material for synthesizing such inhibitors due to its dual functional handles.
The bromine atom at the 2-position is well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl or heteroaryl groups. The hydroxyl group at the 5-position can be functionalized, for example, through etherification, to introduce side chains that can interact with other regions of the kinase or improve the pharmacokinetic properties of the molecule.
Targeting the p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer. As such, p38 MAPK is a significant target for drug development.
Many p38 MAPK inhibitors feature a pyridinyl-heterocycle motif.[5] this compound can serve as a foundational scaffold for the synthesis of such inhibitors. The general strategy involves using the bromine atom to couple with another heterocyclic system and functionalizing the hydroxyl group to optimize binding and cellular activity. The resulting inhibitor can block the phosphorylation of downstream targets of p38 MAPK, thereby modulating the inflammatory response or other pathological processes.
References
- 1. This compound | 55717-45-8 [sigmaaldrich.com]
- 2. 2-BROMO-3-HYDROXYPYRIDINE-N-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]
- 5. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-hydroxypyridine for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Bromo-5-hydroxypyridine (CAS No: 55717-45-8), a versatile heterocyclic intermediate used in the synthesis of novel compounds within the pharmaceutical and agrochemical sectors. Due to the limited availability of in-depth toxicological data, a conservative approach to handling, assuming high hazard, is imperative.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation.[2][3] |
Note: The toxicological properties of this compound have not been fully investigated.[4] Quantitative data on acute toxicity, such as LD50 (oral, dermal) and LC50 (inhalation), are not currently available. Therefore, all handling procedures must be conducted with the utmost caution.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Source |
| Chemical Formula | C₅H₄BrNO | [5] |
| Molecular Weight | 174.00 g/mol | [6] |
| Appearance | White to off-white or light yellow crystalline solid/powder.[5][6] | |
| Melting Point | 136-140 °C | |
| Boiling Point | 133-136 °C | |
| Solubility | Slightly soluble in water. Soluble in methanol. | [5] |
| Stability | Stable under normal storage conditions. | [1] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risk.
Engineering Controls
-
Ventilation: All manipulations of this compound powder must be conducted in a properly functioning chemical fume hood.[1]
-
Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | Protects against dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat must be worn. | Prevents skin irritation and potential absorption.[1] |
| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved respirator is recommended. | Minimizes the risk of respiratory tract irritation from inhaling fine particles.[1] |
Experimental Protocols: Safe Handling Procedures
The following are detailed methodologies for common laboratory procedures involving this compound.
Weighing and Transferring the Solid Compound
This protocol is designed to minimize the generation of airborne dust and prevent contamination.
References
The Chemical Reactivity of 2-Bromo-5-hydroxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-hydroxypyridine (B120221) is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemicals, and material science. Its unique electronic properties, stemming from the interplay of the electron-withdrawing pyridine (B92270) nitrogen and the bromo substituent, alongside the electron-donating hydroxyl group, create a nuanced reactivity profile. This guide provides a comprehensive analysis of the reactivity of the pyridine ring in this compound, focusing on its behavior in key synthetic transformations including electrophilic and nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers engaged in the synthesis and derivatization of this important scaffold.
Introduction: Structural and Electronic Landscape
This compound possesses a pyridine ring substituted with a bromine atom at the 2-position and a hydroxyl group at the 5-position. This substitution pattern imparts a distinct electronic character to the molecule, governing its reactivity.[1]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to an overall electron-deficient (π-deficient) aromatic system. This inherent electron deficiency deactivates the ring towards electrophilic attack compared to benzene (B151609) and activates it towards nucleophilic substitution, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen.
-
The Bromo Substituent (C2): The bromine atom at the 2-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution and a key site for palladium-catalyzed cross-coupling reactions.[1] Its electron-withdrawing inductive effect further deactivates the ring towards electrophiles.
-
The Hydroxyl Substituent (C5): The hydroxyl group at the 5-position is an electron-donating group through resonance, which can partially counteract the deactivating effects of the nitrogen and bromine on the ring. It can also be readily functionalized, for example, through etherification or esterification.[1]
The tautomeric equilibrium between the pyridone and hydroxypyridine forms should also be considered, although in many contexts, the hydroxypyridine form is the predominant reactive species.
Spectroscopic Data
A clear understanding of the spectroscopic signature of this compound is crucial for reaction monitoring and product characterization.
| Spectroscopic Data | Values |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.24 (s, 1H), 7.94 (d, J = 3.0 Hz, 1H), 7.42 (d, J = 8.6 Hz, 1H), 7.17 (dd, J = 3.0, 8.6 Hz, 1H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 153.74, 138.13, 129.30, 128.14, 126.21 |
Synthesis of this compound
Several synthetic routes to this compound have been reported, with varying yields and starting materials. A common and efficient method involves the reaction of 2,5-dibromopyridine (B19318) with a Grignard reagent followed by oxidation.
Experimental Protocol: Synthesis from 2,5-Dibromopyridine
Reaction Scheme:
A schematic for the synthesis of this compound.
Materials:
-
2,5-Dibromopyridine
-
Isopropylmagnesium chloride (i-PrMgCl) in ether (2 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethylborate (B(OMe)₃)
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide Solution
-
Ether
-
10% Sodium Bisulfite Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite
-
Hexane
-
Ethyl Acetate (B1210297)
Procedure:
-
To a three-necked flask under a nitrogen atmosphere, add 2,5-dibromopyridine (9.98 g, 42.1 mmol) and anhydrous THF (53 mL).
-
Slowly add 2 M i-PrMgCl in ether (23 mL) via syringe over 3 minutes. An exothermic reaction will occur.
-
Stir the resulting suspension for 90 minutes.
-
Cool the mixture to 2 °C and rapidly add trimethylborate.
-
Allow the reaction to stir overnight.
-
Add glacial acetic acid (3.79 g) to dissolve the solids.
-
Cool the solution in an ice bath and slowly add 30% hydrogen peroxide solution (5.25 g), maintaining the temperature below 12 °C.
-
Allow the reaction to stir overnight.
-
Add ether (150 mL) and water (100 mL) for extraction.
-
Separate the aqueous layer and extract with ether (2 x 100 mL).
-
Combine the organic phases and wash with 10% sodium bisulfite solution and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate by rotary evaporation.
-
Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Evaporation of the solvent from the collected fractions yields the off-white solid product.
Quantitative Data:
| Starting Material | Product | Yield |
| 2,5-Dibromopyridine | This compound | 66% |
Reactivity of the Pyridine Ring
Electrophilic Aromatic Substitution
The pyridine ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the bromine substituent. However, the hydroxyl group at the 5-position is an activating, ortho-, para-directing group. The interplay of these electronic effects dictates the regioselectivity of electrophilic attack. The most probable sites for electrophilic attack are the positions ortho and para to the hydroxyl group (C4 and C6).
Regioselectivity of Electrophilic Attack:
Possible pathways for electrophilic substitution.
While specific high-yield protocols for electrophilic substitution on this compound are not extensively documented, reactions such as nitration and halogenation are anticipated to proceed at the C4 or C6 positions. For instance, nitration of 2-hydroxypyridine-N-oxide, a related substrate, yields the 3,5-disubstituted product, indicating substitution at positions activated by the hydroxyl group.[2]
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 2-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates the attack of nucleophiles.
General SNAr Mechanism:
Mechanism of Nucleophilic Aromatic Substitution.
Common nucleophiles for this reaction include amines, alkoxides, and thiols. The synthesis of 2-amino-5-hydroxypyridine (B112774) from 2-amino-5-bromopyridine (B118841) involves a methoxylation step with sodium methylate, which is a nucleophilic aromatic substitution.[3][4]
Quantitative Data for Related SNAr Reactions:
| Substrate | Nucleophile | Product | Yield |
| 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | Sodium Methylate | 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | High |
Palladium-Catalyzed Cross-Coupling Reactions
The C2-bromo position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are cornerstones of modern organic synthesis and are widely used to create complex molecules.[1]
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base.
General Suzuki-Miyaura Coupling Workflow:
A typical workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene, DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at a temperature ranging from 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Quantitative Data for Suzuki Coupling of Related Bromopyridines:
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90-100 | Good to Excellent |
| PdCl₂(dppf) | K₂CO₃ | DMF | 100-120 | Good to Excellent |
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Buchwald-Hartwig Amination Catalytic Cycle:
Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the anhydrous solvent.
-
Add this compound, the amine, and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and quench with water or a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Related Bromopyridines:
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100-110 | Good to Excellent |
| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 90-100 | Good |
Applications in Drug Discovery and Signaling Pathways
Derivatives of this compound are prevalent in medicinal chemistry and have been investigated as inhibitors of various enzymes, particularly kinases. The pyridine scaffold can form crucial hydrogen bond interactions with the hinge region of many kinases.
While specific signaling pathways directly modulated by this compound are not extensively detailed in the literature, its derivatives are known to be incorporated into molecules targeting key signaling nodes. For instance, pyridine-based compounds have been developed as potent inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family involved in cytokine signaling pathways implicated in autoimmune diseases.
Illustrative Kinase Inhibitor Signaling Pathway:
Inhibition of a generic JAK-STAT signaling pathway.
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. The strategic positioning of the bromo and hydroxyl substituents on the electron-deficient pyridine ring allows for a diverse range of chemical transformations. The C2-bromo group serves as a versatile handle for nucleophilic aromatic substitution and, more significantly, for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The hydroxyl group at C5 modulates the electronic properties of the ring and provides a site for further functionalization. This guide has provided an in-depth overview of the reactivity of this compound, supported by experimental protocols and quantitative data, to aid researchers in the effective utilization of this important synthetic intermediate.
References
Methodological & Application
Application Notes and Protocols for Biaryl Synthesis via Suzuki Coupling of 2-Bromo-5-hydroxypyridine
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. These application notes provide a detailed protocol for the Suzuki coupling of 2-bromo-5-hydroxypyridine (B120221) with various arylboronic acids for the synthesis of 2-aryl-5-hydroxypyridine derivatives. The presence of both a reactive bromine atom and a hydroxyl group on the pyridine (B92270) ring makes this substrate a versatile building block for creating diverse molecular architectures.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of this mechanism are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex, displacing the halide. The base is crucial for activating the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The hydroxyl group at the 5-position of the pyridine ring can influence the reaction. While it is an electron-donating group, which can affect the reactivity of the pyridine ring, it also introduces the possibility of O-arylation as a side reaction. The protocols provided here are optimized for C-C bond formation. In some cases, protection of the hydroxyl group may be considered to prevent side reactions and improve yields, although successful couplings can be achieved without it under appropriate conditions.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound and its protected analogue, 2-bromo-5-(benzyloxy)pyridine, with a variety of arylboronic acids.
Table 1: Suzuki Coupling of 2-Bromo-5-(benzyloxy)pyridine with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-(Benzyloxy)-2-phenylpyridine | 95 |
| 2 | 4-Methylphenylboronic acid | 5-(Benzyloxy)-2-(p-tolyl)pyridine | 92 |
| 3 | 4-Methoxyphenylboronic acid | 5-(Benzyloxy)-2-(4-methoxyphenyl)pyridine | 96 |
| 4 | 4-Fluorophenylboronic acid | 5-(Benzyloxy)-2-(4-fluorophenyl)pyridine | 88 |
| 5 | 4-Chlorophenylboronic acid | 5-(Benzyloxy)-2-(4-chlorophenyl)pyridine | 85 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 5-(Benzyloxy)-2-(4-(trifluoromethyl)phenyl)pyridine | 78 |
| 7 | 3-Methoxyphenylboronic acid | 5-(Benzyloxy)-2-(3-methoxyphenyl)pyridine | 94 |
| 8 | 2-Methylphenylboronic acid | 5-(Benzyloxy)-2-(o-tolyl)pyridine | 85 |
| 9 | Naphthalene-2-boronic acid | 5-(Benzyloxy)-2-(naphthalen-2-yl)pyridine | 90 |
Reaction Conditions: 2-bromo-5-(benzyloxy)pyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv.), 1,4-dioxane (B91453)/H₂O (4:1), 90 °C, 12 h.
Table 2: Protecting-Group-Free Suzuki Coupling of this compound
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenylpyridin-3-ol | 85 |
| 2 | 4-Cyanophenylboronic acid | 4-(5-Hydroxypyridin-2-yl)benzonitrile | 75 |
| 3 | 4-Formylphenylboronic acid | 4-(5-Hydroxypyridin-2-yl)benzaldehyde | 72 |
| 4 | 3-Nitrophenylboronic acid | 6-(3-Nitrophenyl)pyridin-3-ol | 68 |
Reaction Conditions: this compound (1.0 equiv.), arylboronic acid (1.5 equiv.), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), K₃PO₄ (3.0 equiv.), DME/H₂O (10:1), 80 °C, 16 h.
Experimental Protocols
Protocol 1: Suzuki Coupling of 2-Bromo-5-(benzyloxy)pyridine (with Protecting Group)
This protocol describes a general procedure for the Suzuki coupling of 2-bromo-5-(benzyloxy)pyridine with an arylboronic acid.
Materials:
-
2-Bromo-5-(benzyloxy)pyridine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
Procedure:
-
To a dry Schlenk flask, add 2-bromo-5-(benzyloxy)pyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-5-(benzyloxy)pyridine.
Protocol 2: Protecting-Group-Free Suzuki Coupling of this compound
This protocol outlines a procedure for the direct Suzuki coupling of this compound without the need for a protecting group.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium phosphate (B84403) (K₃PO₄)
-
1,2-Dimethoxyethane (DME, anhydrous)
-
Deionized water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%) in a small amount of DME.
-
Add the catalyst mixture to the Schlenk flask.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add degassed DME (10 mL) and degassed deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired 2-aryl-5-hydroxypyridine.
Visualizations
Application Notes: Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-hydroxypyridine
Introduction
2-Bromo-5-hydroxypyridine is a highly versatile heterocyclic building block extensively used in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[1][2] Its structure features a pyridine (B92270) ring with a bromine atom at the 2-position, which is highly susceptible to palladium-catalyzed cross-coupling reactions, and a hydroxyl group at the 5-position that can be further functionalized.[2] This arrangement allows for the strategic and controlled introduction of a wide array of substituents, making it an invaluable precursor for creating novel molecular architectures.[2][3]
The most common palladium-catalyzed reactions employed for the functionalization of this compound include Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), Buchwald-Hartwig amination (for C-N bond formation with amines), and Sonogashira coupling (for C-C bond formation with terminal alkynes). These transformations are foundational in modern organic synthesis, enabling the construction of complex target molecules with high efficiency and selectivity.[4][5][6]
Challenge: The Role of the Hydroxyl Group
The presence of a free hydroxyl group on the pyridine ring introduces a key challenge. The hydroxyl proton is acidic and can interfere with many cross-coupling reactions by reacting with the basic reagents required for the catalytic cycle, potentially deactivating the catalyst or leading to unwanted side reactions. Therefore, a protecting group strategy is often essential for achieving high yields and clean reaction profiles.[7]
Protecting Group Strategy for the 5-Hydroxyl Group
To prevent interference, the 5-hydroxyl group is typically masked with a suitable protecting group prior to the cross-coupling reaction. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal.[7]
Common Protecting Groups:
-
Silyl (B83357) Ethers (e.g., TBDMS, TIPS): Installed using the corresponding silyl chloride (e.g., TBDMS-Cl) and a base like imidazole. They are robust to many cross-coupling conditions and are typically removed with fluoride (B91410) sources (e.g., TBAF).
-
Benzyl (B1604629) Ether (Bn): Installed using benzyl bromide (BnBr) with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). It is stable across a wide range of conditions and is commonly removed by catalytic hydrogenation.
-
Methoxymethyl Ether (MOM): Installed using MOM-Cl and a non-nucleophilic base like diisopropylethylamine (DIPEA). It is stable to many reagents but can be removed under acidic conditions.
The following protocols assume the hydroxyl group has been appropriately protected (e.g., as the methoxymethyl (MOM) ether, forming 2-Bromo-5-(methoxymethoxy)pyridine) before proceeding with the cross-coupling reaction.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-hydroxypyridines
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[5][8] This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[9][10]
General Reaction Scheme
Caption: General scheme for Suzuki-Miyaura coupling.
Experimental Protocol
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the protected this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[3][5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.[5]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).[3]
-
Reaction: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection: The protecting group (e.g., MOM) can be removed under appropriate conditions (e.g., acidic hydrolysis) to yield the final 2-Aryl-5-hydroxypyridine.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ (2) | Dioxane/H₂O | 100 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene (B28343) | 100 | ~90-98 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane | 90 | ~88-96 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ (2) | DME/H₂O | 90 | ~80-92 |
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-hydroxypyridines
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines.[4][11] This reaction has broad utility in synthesizing pharmaceuticals and other biologically active compounds containing arylamine moieties.[4]
General Reaction Scheme
Caption: General scheme for Buchwald-Hartwig amination.
Experimental Protocol
-
Preparation: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine (B1218219) ligand (e.g., BINAP or XPhos, 2-4 mol%) to a Schlenk tube.
-
Reagent Addition: Add the protected this compound (1.0 mmol, 1.0 equiv), the amine (1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv).[3][12]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (3-5 mL).[3]
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.[3]
-
Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
-
Deprotection: Remove the hydroxyl protecting group to obtain the final 2-Amino-5-hydroxypyridine product.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | ~90-97 |
| 2 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 110 | ~85-95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | ~88-96 |
| 4 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS (1.5) | THF | 80 | ~82-93 |
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-hydroxypyridines
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14] This reaction is catalyzed by both palladium and a copper(I) co-catalyst and is highly effective for synthesizing arylalkynes and conjugated enynes.[6][13]
General Reaction Scheme
Caption: General scheme for Sonogashira coupling.
Experimental Protocol
-
Preparation: To a Schlenk flask under an inert atmosphere, add the protected this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[3][13]
-
Reagent/Solvent Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2.0-3.0 equiv).[3][13]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).[3]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove the catalyst residues.[13] Wash the filtrate with saturated aqueous NH₄Cl.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection: Remove the hydroxyl protecting group to yield the final 2-Alkynyl-5-hydroxypyridine.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Cat. (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (2) | THF | 60 | ~85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (2) | i-Pr₂NH (3) | DMF | 25 | ~90-98 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (2) | THF | 50 | ~80-90 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (3) | i-Pr₂NH (3) | DMF | 40 | ~82-92 |
Visualized Workflows and Mechanisms
General Experimental Workflow
The success of these reactions is highly dependent on maintaining an inert atmosphere to prevent the degradation of the catalyst and reagents.[3]
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Catalytic Cycle for Suzuki-Miyaura Coupling
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. nobelprize.org [nobelprize.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Etherification of the Hydroxyl Group in 2-Bromo-5-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-hydroxypyridine is a valuable bifunctional building block in medicinal chemistry and drug development. The selective functionalization of its hydroxyl and bromo groups allows for the synthesis of a diverse range of substituted pyridine (B92270) derivatives. The etherification of the hydroxyl group is a common and crucial transformation, enabling the introduction of various alkyl and aryl substituents, which can significantly modulate the physicochemical and pharmacological properties of the final compounds. This document provides detailed protocols for the etherification of this compound, primarily through the Williamson ether synthesis, and presents quantitative data for specific reaction conditions.
Core Reaction: Williamson Ether Synthesis
The most prevalent method for the etherification of this compound is the Williamson ether synthesis. This reaction proceeds via an S\textsubscript{N}2 mechanism where the hydroxyl group is first deprotonated by a base to form a pyridinolate anion. This nucleophilic anion then attacks an alkyl halide or another suitable electrophile, displacing the leaving group to form the desired ether.[1][2] The choice of base, solvent, and electrophile is critical for achieving high yields and minimizing side reactions.[3]
Data Presentation: Etherification of this compound
The following table summarizes various reported conditions and yields for the etherification of this compound.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | Ag₂CO₃ | Benzene | 40-50 | 24 | 95 | |
| Benzyl (B1604629) Bromide | Ag₂CO₃ | Benzene | 40-50 | 24 | 95 | |
| Ethyl Iodide | K₂CO₃ | Butanone | Reflux | 1 | Not specified | [4] |
| Methyl Iodide | KOH | DMSO | 55-60 | 0.5 | Not specified | [5] |
Experimental Protocols
Protocol 1: General Procedure for Etherification using Potassium Carbonate
This protocol describes a general method for the etherification of this compound using a common base, potassium carbonate.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), finely pulverized
-
Anhydrous solvent (e.g., Butanone, Acetonitrile, or N,N-Dimethylformamide (DMF))[1]
-
Deionized water
-
Organic extraction solvent (e.g., Ethyl acetate (B1210297), Dichloromethane)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add finely pulverized potassium carbonate (1.5-2.0 eq.).
-
Add the anhydrous solvent (e.g., butanone, 10-20 mL per gram of starting material).
-
To the stirred suspension, add the alkyl halide (1.1-1.5 eq.).
-
Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain for 1-8 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
For purification, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 2-bromo-5-alkoxypyridine.
-
Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: High-Yield Etherification using Silver Carbonate (Modified from Shiao and Tarng, 1985)
This protocol is adapted from a literature procedure reporting high yields for the methylation and benzylation of the tautomeric form, 5-bromo-2-pyridone.
Materials:
-
This compound (or 5-bromo-2-pyridone)
-
Methyl iodide or Benzyl bromide
-
Silver carbonate (Ag₂CO₃)
-
Benzene
-
Silica gel for column chromatography
-
Hexane (B92381) and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask protected from light, prepare a mixture of this compound (1.0 eq.), silver carbonate (0.67 eq.), and benzene.
-
Add the alkyl halide (methyl iodide or benzyl bromide, 1.2 eq.).
-
Stir the mixture at 40-50 °C for 24 hours in the dark.
-
After the reaction is complete, cool the mixture and filter to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to obtain the pure 2-bromo-5-alkoxypyridine.
Mandatory Visualizations
Caption: Experimental workflow for the etherification of this compound.
Caption: Signaling pathway of the Williamson ether synthesis for this compound.
References
Synthesis of Potent Kinase Inhibitors from 2-Bromo-5-hydroxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing the versatile starting material, 2-Bromo-5-hydroxypyridine. This commercially available building block offers two reactive sites, the bromine atom and the hydroxyl group, allowing for diverse synthetic modifications to generate potent and selective kinase inhibitors. The primary synthetic strategies covered are the Suzuki-Miyaura coupling at the bromine position and O-alkylation or O-arylation at the hydroxyl group.
Application Notes
This compound is a valuable scaffold in medicinal chemistry for the development of kinase inhibitors. The pyridine (B92270) core is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for many ATP-competitive inhibitors. The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents. These substituents can be tailored to occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency and selectivity.
The hydroxyl group at the 5-position provides another point for diversification. It can be functionalized through O-alkylation or O-arylation to introduce moieties that can extend into the solvent-exposed region or other nearby pockets of the kinase, influencing the compound's physicochemical properties and pharmacokinetic profile. The strategic combination of modifications at these two positions allows for a comprehensive exploration of the structure-activity relationship (SAR) to optimize kinase inhibitory activity.
Data Presentation
The following table summarizes the in vitro kinase inhibitory activity of a representative kinase inhibitor synthesized from this compound.
| Compound ID | Target Kinase | IC50 (nM) |
| 1 | ALK5 | 15 |
This data is representative and serves as an example of the potency that can be achieved with compounds derived from this scaffold.
Mandatory Visualizations
Signaling Pathway of ALK5
Caption: TGF-β signaling pathway mediated by ALK5.
Experimental Workflow for Kinase Inhibitor Synthesis
Caption: General synthetic workflow for kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-(benzyloxy)pyridine (O-Alkylation)
This protocol describes the protection of the hydroxyl group of this compound via O-alkylation with benzyl (B1604629) bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford 2-Bromo-5-(benzyloxy)pyridine.
Protocol 2: Synthesis of a 2-Aryl-5-(benzyloxy)pyridine via Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of the O-protected intermediate with an arylboronic acid.
Materials:
-
2-Bromo-5-(benzyloxy)pyridine (from Protocol 1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor or conventional heating setup
-
Standard laboratory glassware
Procedure:
-
In a microwave vial, combine 2-Bromo-5-(benzyloxy)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water to the vial.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes. Alternatively, the reaction can be heated at 90 °C under conventional heating for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-(benzyloxy)pyridine derivative.
Protocol 3: Deprotection of the Benzyl Group to Yield the Final Kinase Inhibitor
This protocol describes the final deprotection step to yield the free hydroxyl group on the kinase inhibitor.
Materials:
-
2-Aryl-5-(benzyloxy)pyridine derivative (from Protocol 2)
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the 2-aryl-5-(benzyloxy)pyridine derivative (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (10% by weight of the starting material).
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final kinase inhibitor.
-
The final product can be further purified by recrystallization or chromatography if necessary. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized kinase inhibitor
-
Target kinase
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Generate a luminescent signal by adding 10 µL of the Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Application of 2-Bromo-5-hydroxypyridine in Medicinal Chemistry: A Focus on Combretastatin Analogues
Introduction
2-Bromo-5-hydroxypyridine is a versatile heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of complex molecules with diverse therapeutic applications. The presence of both a reactive bromine atom and a nucleophilic hydroxyl group allows for a wide range of chemical modifications, making it a valuable scaffold in drug discovery. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern pharmaceutical synthesis for creating carbon-carbon bonds. This enables the strategic introduction of various aryl and heteroaryl moieties to explore structure-activity relationships (SAR).
This document provides detailed application notes and protocols for the use of bromopyridine derivatives in the synthesis of potent anticancer agents, specifically focusing on pyridine-bridged analogues of Combretastatin (B1194345) A-4 (CA-4). These synthetic analogues leverage the bromopyridine core to mimic the structural features of CA-4, a natural product known for its potent inhibition of tubulin polymerization, a critical process in cell division.
Application in the Synthesis of Pyridine-Bridged Combretastatin A-4 Analogues
Combretastatin A-4 is a powerful antimitotic agent that destabilizes microtubule dynamics by binding to the colchicine (B1669291) site on tubulin. However, its clinical utility is hampered by poor solubility and isomerization of its cis-stilbene (B147466) bridge. To overcome these limitations, researchers have developed analogues where the stilbene (B7821643) bridge is replaced with a more stable heterocyclic scaffold, such as pyridine. Bromopyridines are key starting materials in the synthesis of these analogues.
The general strategy involves a sequential Suzuki-Miyaura cross-coupling reaction, where two different aryl groups are introduced onto a central bromopyridine core. This approach allows for the creation of a library of compounds with varying substitutions on the phenyl rings, enabling the fine-tuning of their biological activity.
Quantitative Data: Antiproliferative Activity of Pyridine-Bridged CA-4 Analogues
The antiproliferative activities of a series of synthesized pyridine-bridged combretastatin A-4 analogues were evaluated against three human cancer cell lines: MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.[1][2][3]
| Compound | Linker Type | R1 | R2 | IC50 (μM) MDA-MB-231 | IC50 (μM) A549 | IC50 (μM) HeLa |
| CA-4 | Ethylene | 3,4,5-trimethoxy | 4-methoxy | 0.002 | 0.003 | 0.002 |
| 3c | 3-atom (N-part of linker) | 2,4-dimethoxy | 2,4-dimethoxy | 0.004 | 0.009 | 0.006 |
| 4h | 3-atom (N-part of linker) | 2,4-dimethoxy | 3-hydroxy-4-methoxy | 0.002 | 0.004 | 0.003 |
| 4s | 3-atom (N-part of linker) | 3,4,5-trimethoxy | 3-amino-4-methoxy | 0.005 | 0.008 | 0.005 |
| 4t | 3-atom (N-part of linker) | 3,4,5-trimethoxy | 4-methoxy | 0.009 | 0.012 | 0.008 |
| 3e | 4-atom | 3,4,5-trimethoxy | 3,4,5-trimethoxy | > 10 | > 10 | > 10 |
| 3g | 4-atom | 2,4-dimethoxy | 2,4-dimethoxy | > 10 | > 10 | > 10 |
| 4i | 4-atom | 3,4,5-trimethoxy | 3-hydroxy-4-methoxy | > 10 | > 10 | > 10 |
Experimental Protocols
The following protocols are based on the synthesis of pyridine-bridged combretastatin A-4 analogues and can be adapted for various derivatives starting from commercially available dibromopyridines.[1]
Protocol 1: General Procedure for Monocoupling Suzuki Reaction
This protocol describes the first Suzuki coupling reaction to introduce the first aryl group onto the dibromopyridine scaffold.
Materials:
-
Appropriate dibromopyridine (e.g., 2,6-dibromopyridine)
-
Arylboronic acid (1.0 equivalent)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
2M Na₂CO₃ solution
-
Ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of the dibromopyridine (1 equivalent) in a 4:1 mixture of toluene and ethanol, add the arylboronic acid (1 equivalent), Pd(PPh₃)₄ (0.05 equivalents), and 2M Na₂CO₃ solution (2 equivalents).
-
Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the mono-arylated bromopyridine.
Protocol 2: General Procedure for Second Suzuki Coupling Reaction
This protocol describes the second Suzuki coupling reaction to introduce the second aryl group, forming the final diarylpyridine product.
Materials:
-
Mono-arylated bromopyridine from Protocol 1
-
Second arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
2M Na₂CO₃ solution
-
Toluene
-
Ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of the mono-arylated bromopyridine (1 equivalent) in a 4:1 mixture of toluene and ethanol, add the second arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and 2M Na₂CO₃ solution (2 equivalents).
-
Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final diarylpyridine analogue.
Protocol 3: Tubulin Polymerization Inhibition Assay
This assay is used to determine the effect of the synthesized compounds on the polymerization of tubulin.
Materials:
-
Tubulin (e.g., bovine brain tubulin)
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 2 mM MgCl₂, 0.5 mM EGTA)
-
Synthesized compounds dissolved in DMSO
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a solution of tubulin in polymerization buffer.
-
Add GTP to the tubulin solution.
-
Add the test compound at various concentrations (or DMSO as a control) to the tubulin-GTP mixture.
-
Incubate the mixture at 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.
-
Calculate the percentage of inhibition of tubulin polymerization for each compound concentration relative to the DMSO control.
Visualizations
Signaling Pathway: Inhibition of Tubulin Polymerization
The primary mechanism of action for combretastatin A-4 and its pyridine-bridged analogues is the disruption of microtubule dynamics, which is crucial for cell division.
Caption: Mechanism of action of pyridine-bridged combretastatin A-4 analogues.
Experimental Workflow: Synthesis and Evaluation
The overall workflow for the synthesis and biological evaluation of pyridine-bridged combretastatin A-4 analogues is a multi-step process.
Caption: Synthetic and evaluation workflow for combretastatin analogues.
References
The Versatility of 2-Bromo-5-hydroxypyridine: A Building Block for Advanced Organic Synthesis
For Immediate Release
Shanghai, China – December 22, 2025 – 2-Bromo-5-hydroxypyridine (B120221) has emerged as a highly versatile and valuable building block in modern organic synthesis, enabling the efficient construction of a wide array of complex molecules with significant applications in the pharmaceutical and materials science sectors. Its unique structural features, combining a reactive bromine atom and a nucleophilic hydroxyl group on a pyridine (B92270) scaffold, offer multiple avenues for functionalization, making it a key intermediate for drug discovery and development professionals.
This heterocyclic compound serves as a crucial precursor for the synthesis of substituted pyridines, which are core components of numerous biologically active compounds. Notably, it is extensively utilized in the development of kinase inhibitors, a class of targeted therapeutics for cancer and inflammatory diseases. The strategic positioning of the bromo and hydroxyl groups allows for selective and sequential modifications, primarily through powerful cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Key Applications in Cross-Coupling Reactions
The bromine atom at the 2-position of this compound is an excellent leaving group for palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating biaryl structures by coupling this compound with various arylboronic acids. These biaryl pyridine motifs are prevalent in a multitude of pharmaceutical agents.
Buchwald-Hartwig Amination: This method allows for the facile synthesis of 2-amino-5-hydroxypyridine (B112774) derivatives through the palladium-catalyzed coupling of this compound with a diverse range of primary and secondary amines. The resulting aminopyridine scaffolds are key pharmacophores in many kinase inhibitors.
Application in Kinase Inhibitor Synthesis
The 5-hydroxypyridine core, accessible from this compound, is a recognized "hinge-binding" motif in many kinase inhibitors. This structural element forms critical hydrogen bonds with the kinase hinge region of the ATP-binding site, leading to potent and selective inhibition. Derivatives of this compound have been instrumental in the development of inhibitors for key oncological targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src kinase, both of which are pivotal in tumor angiogenesis and metastasis.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions utilizing this compound, showcasing the versatility and efficiency of this building block.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 90 | 16 | 92 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 78 |
| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ | THF | 80 | 24 | 88 |
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (B109124) | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 90 | 16 | 88 |
| 4 | Piperidine | Pd(OAc)₂ (1.5) | DavePhos (3) | LiHMDS | THF | 70 | 12 | 91 |
Experimental Protocols
Detailed methodologies for key synthetic transformations using this compound are provided below.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Synthesis of 2-(4-Methoxyphenyl)-5-hydroxypyridine
-
To an oven-dried Schlenk flask is added this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
The flask is evacuated and backfilled with argon three times.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) is added under a stream of argon.
-
A degassed mixture of toluene (8 mL), ethanol (B145695) (2 mL), and water (2 mL) is added via syringe.
-
The reaction mixture is heated to 90 °C and stirred for 16 hours.
-
Upon completion (monitored by TLC), the reaction is cooled to room temperature and diluted with ethyl acetate (B1210297) (20 mL).
-
The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-(4-methoxyphenyl)-5-hydroxypyridine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Synthesis of 2-Morpholino-5-hydroxypyridine
-
To an oven-dried Schlenk tube is added this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 mmol, 3 mol%).
-
The tube is sealed with a septum, evacuated, and backfilled with argon (repeated three times).
-
Degassed toluene (5 mL) is added, followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 18 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to yield 2-morpholino-5-hydroxypyridine.
Signaling Pathway Inhibition
Derivatives of this compound have been shown to be effective inhibitors of key signaling pathways implicated in cancer progression. For example, by targeting VEGFR-2, these compounds can block the downstream signaling cascade that leads to angiogenesis, thereby inhibiting tumor growth and metastasis.
The continued exploration of this compound as a versatile building block promises to yield novel compounds with significant therapeutic potential, further solidifying its importance in the field of organic and medicinal chemistry.
Application Notes and Protocols for the Use of 2-Bromo-5-hydroxypyridine as a Precursor for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-hydroxypyridine is a versatile and highly valuable precursor in the synthesis of novel heterocyclic compounds, particularly within the realms of pharmaceutical and agrochemical research. Its unique structural arrangement, featuring a reactive bromine atom at the 2-position and a nucleophilic hydroxyl group at the 5-position, allows for a diverse range of chemical transformations. This enables the construction of complex molecular architectures with significant potential for biological activity.
The pyridine (B92270) core is a privileged scaffold in medicinal chemistry, frequently found in FDA-approved drugs. The strategic functionalization of this compound, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, provides a powerful platform for the development of targeted therapeutics, including kinase inhibitors. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its use in generating novel heterocyclic compounds.
Key Applications in Drug Discovery
Derivatives of this compound are instrumental in the synthesis of compounds targeting a variety of biological pathways. The ability to introduce diverse aryl and amino substituents via cross-coupling reactions allows for the fine-tuning of structure-activity relationships (SAR) to optimize potency and selectivity for specific molecular targets. A significant area of application is in the development of kinase inhibitors, which are crucial in oncology and immunology.
Data Presentation: Synthesis of Bioactive Heterocyclic Scaffolds
The following tables summarize the synthesis of key heterocyclic scaffolds derived from this compound, highlighting the reaction conditions and corresponding yields.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 2-Phenyl-5-hydroxypyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.5) | Toluene/EtOH/H₂O (2:1:1) | 90 | 16 | 2-(4-Methoxyphenyl)-5-hydroxypyridine | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ (3) | Toluene | 110 | 8 | 2-(3-Fluorophenyl)-5-hydroxypyridine | 88 |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 2-(Phenylamino)-5-hydroxypyridine | 78 |
| 2 | Morpholine | Pd(OAc)₂ (3) | BINAP (4.5) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 2-Morpholino-5-hydroxypyridine | 85 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.5) | Toluene | 100 | 16 | 2-(Benzylamino)-5-hydroxypyridine | 81 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-5-hydroxypyridine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol outlines a general method for the palladium-catalyzed C-N cross-coupling of this compound with an amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add the palladium precatalyst and the phosphine ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat three times).
-
Under the inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5 equiv.).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-hydroxypyridine (B112774) derivative.
Visualizations
Synthesis of 2-Aryl-5-hydroxypyridine via Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of this compound.
Synthesis of 2-Amino-5-hydroxypyridine Derivatives via Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination of this compound.
General Experimental Workflow for Cross-Coupling Reactions
Caption: General workflow for cross-coupling synthesis.
Potential Signaling Pathway Inhibition by 2-Substituted-5-hydroxypyridine Derivatives
Caption: Inhibition of RTK signaling by pyridine derivatives.
Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-5-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of 2-bromo-5-hydroxypyridine (B120221) with terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling reaction in organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This methodology is of significant interest in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds.[1]
Reaction Principle
The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][4] The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to yield the desired alkynyl-substituted pyridine (B92270) and regenerate the palladium(0) catalyst.[1][3] The presence of a hydroxyl group on the pyridine ring is generally well-tolerated in Sonogashira couplings, and protection is often not required.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of bromopyridine derivatives with various terminal alkynes, providing a basis for optimizing the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 | [5] |
| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 85 | [5] |
| 3 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 93 | [5] |
| 4 | General Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5.0) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 | [6] |
| 5 | 2-Bromo-3-methoxypyridine | Phenylacetylene | Pd(OAc)₂ (2-5) / PPh₃ (4-10) | CuI (5-10) | Et₃N | DMF | 80-100 | 4-24 | (Not specified) | [7] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is adapted from established procedures for similar substrates.[5][7]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂)
-
Ligand (if required, e.g., PPh₃)
-
Copper(I) iodide (CuI)
-
Anhydrous base (e.g., triethylamine (B128534) (Et₃N) or diisopropylamine)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., 2.5-5 mol%), ligand (if used, e.g., 5 mol%), and copper(I) iodide (e.g., 5 mol%) under an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF) to the flask, followed by the amine base (e.g., Et₃N, 2-3 eq) and the terminal alkyne (1.1-1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove the amine hydrohalide salt, a wash with a saturated aqueous solution of ammonium (B1175870) chloride may be beneficial.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to afford the desired 2-alkynyl-5-hydroxypyridine.
Mandatory Visualization
The following diagrams illustrate the key aspects of the experimental setup and the catalytic cycle for the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
Application of 2-Bromo-5-hydroxypyridine in the Synthesis of Advanced Agrochemicals
For Researchers, Scientists, and Professionals in Agrochemical Development
Introduction:
2-Bromo-5-hydroxypyridine (B120221) is a versatile heterocyclic building block increasingly utilized in the synthesis of novel agrochemicals. Its unique chemical structure, featuring a reactive bromine atom at the 2-position and a nucleophilic hydroxyl group at the 5-position on a pyridine (B92270) ring, allows for diverse chemical modifications. This enables the development of new generations of fungicides, herbicides, and pesticides with enhanced efficacy and targeted modes of action. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyridine-based agrochemicals, supported by quantitative data and visual workflows.
Application in the Synthesis of Novel Pyridine-Based Fungicides
The pyridine scaffold is a common feature in many successful fungicides. By utilizing this compound as a starting material, researchers can introduce a variety of functional groups to develop potent antifungal agents. A notable application is in the synthesis of novel pyridine amide and hydrazide derivatives, which have demonstrated broad-spectrum fungicidal activity.
Quantitative Data: In Vitro Fungicidal Activity
A series of novel pyridine-based compounds derived from precursors like this compound have been synthesized and evaluated for their fungicidal activity. The table below summarizes the in vitro inhibitory activity (EC50 values) of a particularly effective compound, designated as A5, against a range of plant pathogenic fungi.[1][2]
| Fungal Species | Pathogen Type | EC50 (μg/mL) of Compound A5 |
| Fusarium graminearum | Fungus | 2.53[1][2] |
| Magnaporthe oryzae | Fungus | 2.84[1][2] |
| Rhizoctonia solani | Fungus | 1.64[1][2] |
| Colletotrichum gloeosporioides | Fungus | 7.59[1][2] |
| Botrytis cinerea | Fungus | 4.67[1][2] |
| Sclerotinia sclerotiorum | Fungus | 5.50[1][2] |
| Alternaria sp. | Fungus | 2.84[1][2] |
| Physalospora piricola | Fungus | Not specified |
Lower EC50 values indicate higher fungicidal activity.
Compound A5 also demonstrated promising in vivo preventive efficacy against F. graminearum and R. solani at a concentration of 100 μg/mL.[1][2] Preliminary mechanistic studies suggest that these compounds may act by disrupting lipid metabolism in the fungal plasma membrane.[1][2]
Experimental Protocol: Synthesis of a Pyridine Carboxamide Fungicide Intermediate
This protocol outlines a general procedure for the synthesis of a key intermediate in the development of pyridine carboxamide fungicides, which are potential succinate (B1194679) dehydrogenase inhibitors. This synthesis involves the condensation of a pyridine carboxylic acid with a diarylamine intermediate.
Materials:
-
Pyridine carboxylic acid derivative
-
Diarylamine intermediate (e.g., 2-(phenylamino)aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC)
-
Water
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the diarylamine intermediate (1.1 mmol) in 5 mL of dichloromethane and cool the solution to 0°C in an ice bath.
-
To this solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.2 mmol) and 4-dimethylaminopyridine (0.2 mmol).
-
Add the pyridine carboxylic acid derivative (1.0 mmol) to the reaction mixture.
-
Allow the reaction to proceed for 5 hours at 0°C to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous phase with dichloromethane (2 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired pyridine carboxamide.
This synthetic approach has been used to produce compounds like 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f), which has shown in vivo antifungal activity against Botrytis cinerea comparable to the commercial fungicide thifluzamide.[3]
Application in the Synthesis of Pyridine-Based Herbicides
This compound is a valuable precursor for synthesizing herbicides that target key enzymes in plants, such as protoporphyrinogen (B1215707) oxidase (PPO). The pyridine ring is a common moiety in PPO inhibitors, and the reactivity of this compound allows for the construction of complex molecules with high herbicidal potency.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling for Herbicide Synthesis
A common strategy for synthesizing pyridine-based herbicides is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the pyridine ring of a 2-bromo-5-substituted-pyridine and an aryl boronic acid, creating a biaryl structure common in many herbicides.
Caption: Synthetic workflow for a pyridine-based herbicide via Suzuki-Miyaura coupling.
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a protected this compound derivative with an aryl boronic acid.
Materials:
-
Protected this compound (e.g., 2-bromo-5-((2-methoxyethoxy)methoxy)pyridine) (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₃PO₄) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the protected this compound, aryl boronic acid, and base.
-
Add the solvent mixture to the vessel.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 85-95°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Perform a deprotection step to remove the hydroxyl protecting group and yield the final herbicidal compound.
This synthetic route allows for the creation of a diverse library of potential herbicides for further biological screening.
Logical Relationship of Synthesis and Application
The utility of this compound in agrochemical synthesis stems from its ability to undergo a variety of chemical transformations to produce biologically active molecules. The following diagram illustrates the logical flow from the starting material to the final application.
Caption: Logical flow from starting material to agrochemical application.
This compound serves as a valuable and versatile platform for the synthesis of a wide range of novel agrochemicals. The protocols and data presented here provide a foundation for researchers and scientists to explore the potential of this building block in developing next-generation fungicides and herbicides for sustainable agriculture. Further research into the derivatization of this compound is likely to yield even more potent and selective crop protection agents.
References
- 1. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent | CoLab [colab.ws]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to synthesize arylamines.[1] Its broad substrate scope and tolerance for various functional groups make it particularly valuable in pharmaceutical and materials science research.[2]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-5-hydroxypyridine. The presence of both a pyridine (B92270) ring, which can coordinate to and deactivate the palladium catalyst, and a hydroxyl group, which can be deprotonated by strong bases, presents unique challenges. These notes will address these challenges and provide guidance on successful reaction execution.
Reaction Principle and Challenges
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation of the amine by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1]
Challenges with this compound:
-
Catalyst Poisoning: The nitrogen atom of the pyridine ring can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. The use of sterically hindered and electron-rich phosphine (B1218219) ligands is crucial to mitigate this effect.
-
Hydroxyl Group Reactivity: The acidic proton of the hydroxyl group can be abstracted by the strong bases typically employed in Buchwald-Hartwig aminations. This can lead to side reactions or interfere with the catalytic cycle. Careful selection of the base is therefore critical. While protection of the hydroxyl group (e.g., as a benzyl (B1604629) ether) is an option, recent advancements have shown that the reaction can be successful with the free hydroxyl group under appropriate conditions.[3] The use of weaker bases such as cesium carbonate or specific ligand-base combinations like BrettPhos with LiHMDS can allow for the reaction to proceed without protection.[3][4]
Data Presentation
The following table summarizes representative yields for the Buchwald-Hartwig amination of various substituted 2-bromopyridines with different amines. This data provides a useful reference for predicting the feasibility and potential outcomes when applying this methodology to this compound.
| Entry | 2-Bromopyridine Substrate | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | n-Hexylamine | Pd(OAc)₂ (2.5) | dppp (5) | NaOt-Bu (2.2) | Toluene (B28343) | 80 | 1 | 85 |
| 2 | 2-Bromopyridine | Pyrrolidine | Pd(OAc)₂ (2.5) | dppp (5) | NaOt-Bu (2.2) | Toluene | 80 | 1 | 92 |
| 3 | 2-Bromo-6-methylpyridine | Cyclohexylamine | Pd(OAc)₂ (2.5) | dppp (5) | NaOt-Bu (2.2) | Toluene | 80 | 1 | 88 |
| 4 | 2-Bromo-6-methylpyridine | Morpholine | Pd(OAc)₂ (2.5) | dppp (5) | NaOt-Bu (2.2) | Toluene | 80 | 1 | 95 |
| 5 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.2) | Toluene | 100 | 16 | 98 |
| 6 | 2-Bromopyridine | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 24 | 75 |
Data adapted from supporting information for a practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.[5]
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be necessary for different amine coupling partners.
Protocol 1: General Procedure with a Strong Base (Hydroxyl Protection Recommended)
This protocol is based on general procedures for the amination of 2-bromopyridines and assumes the hydroxyl group is protected (e.g., as a benzyl ether) to avoid side reactions with the strong base.
Materials:
-
2-Bromo-5-(benzyloxy)pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)
-
1,3-Bis(diphenylphosphino)propane (dppp) or other suitable ligand (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (2.2 equiv)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube or sealed reaction vial, add 2-Bromo-5-(benzyloxy)pyridine, the amine, sodium tert-butoxide, Pd(OAc)₂, and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
If a protecting group was used, deprotection would be the subsequent step.
Protocol 2: Procedure with a Weaker Base (For Unprotected this compound)
This protocol is adapted for the use of unprotected this compound, employing a weaker base to minimize side reactions involving the hydroxyl group.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
RuPhos or other suitable bulky biarylphosphine ligand (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous 1,4-dioxane (B91453) or toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting sodium tert-butoxide with cesium carbonate and using the appropriate ligand and solvent.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
The filtrate can then be washed, dried, and concentrated as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for the reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-hydroxypyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Bromo-5-hydroxypyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The main synthetic strategies for this compound include:
-
Demethylation of 2-Bromo-5-methoxypyridine (B47582): This is a common and effective method, often employing reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃).
-
Sandmeyer Reaction: This route typically starts from 2-amino-5-hydroxypyridine (B112774) or a protected precursor, which undergoes diazotization followed by treatment with a bromide source, often catalyzed by copper(I) bromide.
-
Grignard Reaction: Starting from 2,5-dibromopyridine (B19318), a Grignard reagent is formed and then reacted with a borate (B1201080) ester followed by oxidation.[1]
-
Direct Bromination: This method involves the bromination of 2-hydroxypyridine (B17775) (or its tautomer, 2-pyridone). Careful control of reaction conditions is crucial to ensure regioselectivity.
Q2: My yield of this compound is consistently low. What are the general factors I should investigate?
A2: Low yields in organic synthesis can stem from various factors. Key areas to investigate include:
-
Purity of Starting Materials: Ensure the purity of your reactants and solvents, as impurities can interfere with the reaction.
-
Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. Small deviations from optimal conditions can significantly impact yield.
-
Moisture and Air Sensitivity: Some intermediates or reagents, particularly in the Grignard and Sandmeyer reactions, are sensitive to moisture and air. Ensure anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) when necessary.
-
Work-up and Purification: Product loss can occur during extraction, washing, and purification steps. Optimize your purification technique (e.g., column chromatography, recrystallization) to minimize such losses.
Q3: What are the common impurities I might encounter, and how can I remove them?
A3: Common impurities depend on the synthetic route:
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have leftover starting materials.
-
Isomeric Byproducts: In direct bromination, the formation of other brominated isomers is possible.
-
Over-brominated Products: In routes involving bromination, di- or tri-brominated pyridines can form.
-
Hydroxylated Byproducts: In the Sandmeyer reaction, the diazonium salt can react with water to form a hydroxylated byproduct.
Purification is typically achieved through column chromatography or recrystallization. The choice of solvent system is crucial for effective separation.
Troubleshooting Guides
Route 1: Demethylation of 2-Bromo-5-methoxypyridine
Issue 1: Incomplete Demethylation
-
Possible Cause: Insufficient reagent, low reaction temperature, or short reaction time.
-
Troubleshooting:
-
Increase the equivalents of the demethylating agent (HBr or BBr₃).
-
For HBr, ensure the reaction is heated to reflux for an adequate duration.
-
For BBr₃, which can be used at lower temperatures, ensure the reaction is allowed to proceed to completion by monitoring with TLC.
-
Issue 2: Low Yield After Work-up
-
Possible Cause: Product loss during the aqueous work-up, especially with BBr₃ which can form boron salts that complicate extraction.
-
Troubleshooting:
-
Carefully neutralize the reaction mixture.
-
Use a suitable extraction solvent and perform multiple extractions.
-
For BBr₃ reactions, adding a co-solvent like isopropanol (B130326) during the quench can help break up boron complexes.
-
Route 2: Sandmeyer Reaction from an Amino-Precursor
Issue 1: Low Yield of Diazonium Salt Formation
-
Possible Cause: Incorrect temperature control (too high), or impure sodium nitrite.
-
Troubleshooting:
-
Maintain a low temperature (typically 0-5 °C) during the addition of sodium nitrite.
-
Use freshly purchased or properly stored sodium nitrite.
-
Issue 2: Formation of Phenolic Byproducts
-
Possible Cause: The diazonium salt is reacting with water instead of the bromide source.
-
Troubleshooting:
-
Ensure the concentration of the bromide source (e.g., CuBr) is sufficient.
-
Work at the optimal temperature for the Sandmeyer reaction, as higher temperatures can favor hydrolysis.
-
Route 3: Grignard Reaction from 2,5-Dibromopyridine
Issue 1: Failure to Form the Grignard Reagent
-
Possible Cause: Presence of moisture in the glassware, solvent, or on the surface of the magnesium turnings.
-
Troubleshooting:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents.
-
Activate the magnesium turnings (e.g., with a small crystal of iodine or by grinding).
-
Issue 2: Low Yield of the Final Product
-
Possible Cause: Inefficient reaction of the Grignard reagent with the borate ester or incomplete oxidation.
-
Troubleshooting:
-
Ensure the borate ester is added at a low temperature to prevent side reactions.
-
Allow sufficient time for the oxidation step to go to completion.
-
Data Presentation
Table 1: Comparison of Demethylation Reagents for 2-Bromo-5-methoxypyridine
| Reagent | Typical Conditions | Reported Yield (%) | Advantages | Disadvantages |
| HBr | 48% aqueous solution, reflux | 60-80 | Cost-effective, readily available | Requires high temperatures, longer reaction times |
| BBr₃ | Dichloromethane, 0 °C to RT | 70-95 | High yield, milder conditions | Moisture sensitive, work-up can be challenging |
Table 2: Influence of Reaction Parameters on Sandmeyer Reaction Yield
| Parameter | Condition | Effect on Yield | Notes |
| Temperature | 0-5 °C (diazotization) | Crucial for diazonium salt stability | Higher temperatures lead to decomposition. |
| Temperature | 25-50 °C (Sandmeyer) | Optimal range for C-Br bond formation | Higher temperatures can increase byproduct formation. |
| Catalyst | CuBr | Essential for good yield | Stoichiometric amounts are often used. |
Experimental Protocols
Protocol 1: Demethylation of 2-Bromo-5-methoxypyridine with HBr
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-5-methoxypyridine (1 eq.) in 48% aqueous hydrobromic acid (5-10 vol.).
-
Heating: Heat the mixture to reflux (approximately 125 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 10 vol.).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Grignard Reaction from 2,5-Dibromopyridine
-
Grignard Formation: To a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq.). Add a solution of 2,5-dibromopyridine (1 eq.) in anhydrous THF (10 vol.) dropwise. Initiate the reaction if necessary (e.g., with a heat gun or a crystal of iodine).
-
Reaction with Borate Ester: Cool the Grignard reagent to -78 °C and slowly add triisopropyl borate (1.2 eq.). Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add a solution of 30% hydrogen peroxide (3 eq.) followed by a solution of 3M sodium hydroxide (B78521) (3 eq.).
-
Work-up: Stir the mixture at room temperature for 1 hour. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 vol.).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[1]
Mandatory Visualization
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Low Yields.
References
Technical Support Center: Troubleshooting Suzuki Coupling with 2-Bromo-5-hydroxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-hydroxypyridine. The unique functionalities of this substrate, namely the pyridine (B92270) nitrogen and the hydroxyl group, can present specific challenges. This guide offers structured advice to diagnose and resolve common experimental failures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with this compound shows low to no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common issue and can stem from several factors, particularly with a challenging substrate like this compound. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity or Deactivation: The pyridine nitrogen and the hydroxyl group can coordinate to the palladium catalyst, leading to deactivation.[1]
-
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) that can shield the palladium center and prevent inhibitory coordination.[1] If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions promote reduction to the active Pd(0) species.[2] Consider starting with a Pd(0) source like Pd₂(dba)₃.[1]
-
-
Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring might be difficult to activate.
-
Solution: Increase the reaction temperature. Screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) in combination with various ligands is recommended. More electron-rich and bulky ligands can facilitate this step.
-
-
Inappropriate Base or Solvent: The choice of base is critical for activating the boronic acid for transmetalation.[3] The solubility of the base and reactants is also crucial.
-
Solution: Screen different bases. While common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.[3] Ensure the base is finely powdered. The solvent system (e.g., dioxane/water, toluene/water) should be chosen to ensure all components are adequately solubilized.
-
-
Poor Quality of Reagents: Degradation of the boronic acid or impurities in the solvent can halt the reaction.
-
Solution: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts to avoid decomposition.[2] Ensure solvents are anhydrous (if required by the protocol) and properly degassed to remove oxygen.
-
Q2: My reaction consumes the starting material, but the yield of the desired product is low, and I see several side products. What are these side products and how can I minimize them?
A2: The formation of side products is a clear indicator of competing reaction pathways. The most common side products in this context are:
-
Homocoupling of the Boronic Acid: This results in a biaryl product derived from the boronic acid coupling with itself.
-
Cause: This is often promoted by the presence of oxygen or if the desired cross-coupling is slow.[2]
-
Mitigation: Rigorous degassing of all solvents and reagents is critical. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). Optimizing the reaction conditions to accelerate the cross-coupling rate will also suppress homocoupling.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.
-
Cause: This is often promoted by harsh basic conditions and the presence of water.
-
Mitigation: Consider using milder bases like KF. Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can significantly reduce this side reaction.
-
-
Dehalogenation: The bromine atom on the pyridine ring is replaced by a hydrogen atom.
-
Cause: This can occur through various pathways involving the palladium catalyst.
-
Mitigation: The choice of base and solvent can influence this side reaction. Screening different conditions may be necessary to find a system that minimizes dehalogenation.
-
Q3: The hydroxyl group on my this compound seems to be interfering with the reaction. Should I protect it?
A3: Yes, protecting the hydroxyl group is a common and often necessary strategy for improving the success of Suzuki couplings with hydroxy-substituted aryl halides. The acidic proton of the hydroxyl group can interfere with the basic conditions of the reaction, and the oxygen atom can coordinate to the palladium catalyst.
-
Recommended Protecting Groups:
-
Methyl (Me) or Benzyl (Bn) ethers: These are stable under Suzuki coupling conditions and can be cleaved later.
-
Silyl ethers (e.g., TBS, TIPS): These are also generally stable to the reaction conditions but offer different deprotection strategies.
-
Pivaloyl (Piv) or other esters: These can be used if compatible with the overall synthetic route.
-
A protecting group strategy adds extra steps to the synthesis (protection and deprotection) but can significantly improve the yield and purity of the desired coupled product by preventing the aforementioned side reactions and catalyst inhibition.
Data Presentation: Representative Reaction Conditions for Suzuki Coupling of Bromopyridines
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various bromopyridine derivatives, which can serve as a starting point for optimizing the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent | [4] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good | [4] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent | [4] |
| Pd(dppf)Cl₂ (3) | --- | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | Up to 90% | |
| Pd₂(dba)₃ (2-3) | Buchwald Ligand (e.g., XPhos) (6-9) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent | [5] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Protected 2-Bromo-5-(O-PG)pyridine
This protocol is a generalized starting point and may require optimization for specific boronic acids and protecting groups (PG).
Materials:
-
Protected 2-Bromo-5-(O-PG)pyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the protected 2-Bromo-5-(O-PG)pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
References
Side product formation in the synthesis of 2-Bromo-5-hydroxypyridine derivatives
Technical Support Center: Synthesis of 2-Bromo-5-hydroxypyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic routes include:
-
Bromination of 5-hydroxypyridine: This involves the direct electrophilic bromination of the 5-hydroxypyridine starting material.
-
Grignard reaction with 2,5-dibromopyridine (B19318): This method utilizes a Grignard reagent to selectively introduce a hydroxyl group at the 5-position of 2,5-dibromopyridine.[1]
-
From 2-amino-5-bromopyridine: This multi-step synthesis involves diazotization of the amino group followed by hydrolysis.
Q2: What are the typical side products observed during the synthesis of this compound and its subsequent reactions?
A2: Side product formation is highly dependent on the synthetic route and reaction conditions. Common side products include:
-
In bromination reactions: Isomeric monobrominated products (e.g., 3-bromo-5-hydroxypyridine) and over-brominated products (e.g., 2,3-dibromo-5-hydroxypyridine).
-
In Grignard reactions: Unreacted starting material (2,5-dibromopyridine) and double addition products.
-
In Suzuki-Miyaura cross-coupling reactions: Homocoupling of the boronic acid and dehalogenation of the this compound.[2]
-
In Buchwald-Hartwig amination: Hydrodehalogenation of the starting material.
Q3: How can I minimize the formation of the homocoupling byproduct in a Suzuki-Miyaura reaction?
A3: Homocoupling of the boronic acid is a common side reaction. To minimize its formation, you can:
-
Ensure a thoroughly deoxygenated reaction mixture: Oxygen can promote the homocoupling of boronic acids.
-
Use a pre-formed Pd(0) catalyst: This can sometimes reduce homocoupling compared to in situ generation from a Pd(II) source.
-
Optimize the base and solvent system: The choice of base and solvent can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis and subsequent reactions of this compound derivatives.
Issue 1: Low Yield and/or Formation of Isomers in the Bromination of 5-Hydroxypyridine
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound with significant amounts of 3-Bromo-5-hydroxypyridine. | The bromination reaction is not regioselective. | - Modify the reaction solvent. For instance, using a more polar solvent might alter the selectivity. - Use a bulkier brominating agent to favor substitution at the less sterically hindered position. |
| Presence of dibrominated side products. | Over-bromination due to harsh reaction conditions or incorrect stoichiometry. | - Reduce the equivalents of the brominating agent. - Lower the reaction temperature. - Decrease the reaction time and monitor the reaction progress closely using TLC or GC-MS. |
Issue 2: Incomplete Reaction or Low Yield in the Grignard Synthesis of this compound
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| A significant amount of unreacted 2,5-dibromopyridine remains. | - Incomplete formation of the Grignard reagent. - Insufficient reactivity of the Grignard reagent. | - Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). - Activate the magnesium turnings before use. - Use a freshly opened or distilled anhydrous solvent (e.g., THF). |
| Low yield of the desired product with the formation of a complex mixture of byproducts. | Side reactions of the Grignard reagent, such as reaction with moisture or oxygen. | - Maintain a positive pressure of inert gas throughout the reaction. - Add the electrophile (e.g., trimethyl borate) slowly at a low temperature to control the exotherm. |
Issue 3: Low Yield and/or Side Product Formation in Suzuki-Miyaura Cross-Coupling of this compound Derivatives
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting material. | - Catalyst inhibition by the pyridine (B92270) nitrogen. - Inefficient oxidative addition. | - Use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) to shield the palladium center. - Increase the reaction temperature or screen different palladium catalysts. |
| Significant formation of homocoupling product (dimer of the boronic acid). | The transmetalation step is slow, or oxygen is present in the reaction mixture. | - Thoroughly degas the reaction mixture and solvents. - Optimize the choice of base; stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can be more effective.[3] |
| Presence of dehalogenated starting material. | The catalytic cycle is stalled after oxidative addition. | - Use a more efficient catalyst system to promote the desired cross-coupling pathway. - Ensure the boronic acid is of high quality and reactivity. |
The following table illustrates how the choice of base can influence the yield of the desired cross-coupling product in a Suzuki-Miyaura reaction of a bromopyridine derivative. While this data is for 2-Bromo-4-methylpyridine, it demonstrates a general trend applicable to other bromopyridines.
| Base | Solvent | Temperature (°C) | Yield of Cross-Coupling Product (%) | Reference |
| K₂CO₃ | Dioxane/H₂O | 100 | 81 | [3] |
| Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 98 | [3] |
| K₃PO₄ | Dioxane | 100 | (Effective for other bromopyridines) | [3] |
| Cs₂CO₃ | Dioxane | 100 | (Effective for other bromopyridines) | [3] |
| Note: The data presented is compiled from different sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,5-Dibromopyridine via Grignard Reaction[1]
Materials:
-
2,5-Dibromopyridine
-
Isopropylmagnesium chloride (i-PrMgCl) in ether
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethylborate (B(OMe)₃)
-
Glacial acetic acid
-
30% Hydrogen peroxide solution
-
Ether
-
10% Sodium bisulfite solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Celite
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for elution
Procedure:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add 2,5-dibromopyridine (9.98 g, 42.1 mmol) to 53 mL of anhydrous THF under a nitrogen atmosphere and dissolve to form a light tan solution.
-
Slowly add an ether solution (23 mL) of 2 M isopropylmagnesium chloride (i-PrMgCl) via syringe over 3 minutes. The reaction mixture will transform into a brown suspension. The addition is exothermic, and the temperature may rise to around 36 °C.
-
After 90 minutes of continuous stirring, cool the suspension to 2 °C and rapidly add trimethylborate (B(OMe)₃) via syringe. The reaction is exothermic to 6 °C.
-
Remove the ice bath and stir the reaction overnight.
-
Add glacial acetic acid (3.79 g) to dissolve all solids, forming a dark brown solution.
-
Cool the solution in an ice bath and slowly add 5.25 g of 30% hydrogen peroxide solution dropwise, maintaining the reaction temperature below 12 °C.
-
Allow the reaction to warm to 6 °C and stir overnight.
-
After the dropwise addition, continue stirring for 90 minutes, then add ether (150 mL) and water (100 mL) for extraction.
-
Separate the aqueous layer and extract it further with ether (2 x 100 mL).
-
Combine the organic phases and wash sequentially with 100 mL of 10% sodium bisulfite solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) and concentrate by rotary evaporation to a brown oil, which will solidify on standing.
-
Adsorb the crude product on 15 g of Celite and purify by flash column chromatography using a silica gel column with a hexane/ethyl acetate gradient elution.
-
Collect the target fraction and evaporate the solvent to obtain the off-white solid product.
Visualizations
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// Edges start -> check_isomers; check_isomers -> solution_isomers [label="Yes"]; check_isomers -> check_overbromination [label="No"]; check_overbromination -> solution_overbromination [label="Yes"]; check_overbromination -> end_good [label="No"]; solution_isomers -> end_good; solution_overbromination -> end_good; } dot Caption: Troubleshooting workflow for bromination reactions.
// Nodes A [label="this compound Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Arylboronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Pd Catalyst + Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Desired Cross-Coupling Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; side_homo [label="Homocoupling Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_dehalo [label="Dehalogenated Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> catalyst; B -> catalyst; catalyst -> product [label="Desired Pathway"]; catalyst -> side_homo [label="Side Reaction\n(promoted by O₂)", style=dashed]; catalyst -> side_dehalo [label="Side Reaction\n(stalled catalytic cycle)", style=dashed]; B -> side_homo [style=dashed]; A -> side_dehalo [style=dashed]; } dot Caption: Main and side reaction pathways in Suzuki coupling.
References
Optimizing solvent and base conditions for 2-Bromo-5-hydroxypyridine reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent and base conditions in reactions involving 2-bromo-5-hydroxypyridine (B120221).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The bromine atom at the 2-position and the hydroxyl group at the 5-position allow for a variety of transformations. The most common reactions include:
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Palladium-catalyzed cross-coupling reactions: The bromine atom is an excellent leaving group for forming new carbon-carbon and carbon-nitrogen bonds. These include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
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O-Alkylation/Etherification: The nucleophilic hydroxyl group can be functionalized to form ethers.
Q2: How does the hydroxyl group on the pyridine (B92270) ring affect reaction conditions?
A2: The hydroxyl group is a key consideration when selecting reagents. It is weakly acidic and can be deprotonated by strong bases. This can be advantageous in some reactions by increasing the electron density of the ring, but it can also lead to side reactions or necessitate the use of a protecting group, depending on the desired outcome. For instance, in cross-coupling reactions, the choice of base is critical to avoid unwanted side reactions involving the hydroxyl group.
Q3: Which factors are most critical when selecting a solvent and base for a Suzuki-Miyaura coupling with this compound?
A3: The choice of solvent and base is interdependent and crucial for a successful Suzuki-Miyaura reaction. Key factors include:
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Base Strength: The base activates the boronic acid for transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice depends on the sensitivity of other functional groups in the molecule.
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Solvent Polarity: The solvent must be able to dissolve the reactants and the catalyst. Mixtures of organic solvents and water (e.g., dioxane/water, toluene/ethanol/water) are frequently used to facilitate the dissolution of both the organic substrate and the inorganic base.[1]
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Temperature: Reaction temperatures typically range from 80-110 °C.
Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A4: For the Buchwald-Hartwig amination, the selection of the base and ligand is paramount.
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Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions. However, for substrates with sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are preferred, though this may require higher temperatures or longer reaction times.
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Ligand Choice: The phosphine (B1218219) ligand is crucial for the stability and activity of the palladium catalyst. Bulky, electron-rich ligands are often required for challenging substrates like aryl chlorides, but a range of ligands should be screened for optimal results with this compound.
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Solvent: Toluene and dioxane are common and effective solvents for Buchwald-Hartwig aminations.
Q5: Can I perform a Sonogashira coupling with this compound, and what conditions are recommended?
A5: Yes, a Sonogashira coupling can be performed to form a carbon-carbon bond between the pyridine ring and a terminal alkyne. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2] The amine base, such as triethylamine (B128534) or diisopropylamine, often serves as both the base and part of the solvent system. The reaction can often be carried out under mild conditions, sometimes even at room temperature.[3]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Potential Causes & Solutions:
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Inactive Catalyst: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen. Consider using a pre-catalyst for more reliable generation of the active species.
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Insufficient Base Strength or Solubility: The inorganic base may not be strong enough or sufficiently soluble in the reaction solvent. Consider switching to a stronger base (e.g., from K₂CO₃ to K₃PO₄) or a different solvent system to improve solubility.
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Low Reaction Temperature: Cautiously increase the reaction temperature in 10 °C increments.
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Protodeboronation of Boronic Acid: The boronic acid may be degrading. Try using a more stable boronate ester (e.g., a pinacol (B44631) ester) or anhydrous conditions.
Issue 2: Significant Byproduct Formation (e.g., Hydrodehalogenation) in Buchwald-Hartwig Amination
Potential Causes & Solutions:
-
Base is too Strong or Sterically Hindered: This can promote the undesired replacement of the bromine atom with a hydrogen atom. Screen weaker or less sterically hindered bases (e.g., switch from NaOtBu to Cs₂CO₃).
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High Reaction Temperature: Higher temperatures can favor side reactions. Try lowering the reaction temperature.
-
Inappropriate Ligand: Some ligands are more prone to promoting hydrodehalogenation. Screen a variety of phosphine ligands.
Issue 3: O-Alkylation Instead of N-Arylation in Buchwald-Hartwig Amination
Potential Causes & Solutions:
-
Deprotonation of the Hydroxyl Group: The base may be deprotonating the hydroxyl group, leading to competitive O-arylation.
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Protecting Group Strategy: Protect the hydroxyl group (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) before the amination reaction, followed by deprotection.
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Weaker Base: Use a weaker base that is less likely to deprotonate the hydroxyl group.
-
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | Moderate to Good |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent |
This data is based on reactions with structurally similar bromopyridines and serves as a starting point for optimization.[4]
Table 2: Base and Solvent Selection for Buchwald-Hartwig Amination
| Base | Common Solvents | Key Considerations |
| NaOtBu | Toluene, Dioxane | Strong base, often gives high reaction rates. May not be suitable for substrates with base-sensitive functional groups. |
| Cs₂CO₃ | Toluene, Dioxane | Weaker inorganic base, good for sensitive substrates. May require higher temperatures or longer reaction times. |
| K₃PO₄ | Toluene, Dioxane | Weaker inorganic base, a good alternative to Cs₂CO₃. |
The optimal choice is highly dependent on the specific amine and catalyst/ligand system used.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 mmol), and potassium phosphate (2.2 mmol).
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Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol).
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Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
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Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
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Reaction Setup: To an oven-dried vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1-10 mol%).
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Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
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Reagent Addition: Under an inert atmosphere, add this compound (1.0 equiv.), the base (e.g., NaOtBu, 1.2-2.0 equiv.), and the amine (1.1-1.5 equiv.).
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Solvent Addition: Add the degassed solvent (e.g., toluene) to achieve a concentration of approximately 0.1-0.5 M.
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Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) with stirring.
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Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
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Work-up: Once the reaction is complete, allow it to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purification: Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Purification of 2-Bromo-5-hydroxypyridine
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-hydroxypyridine. Our goal is to offer practical solutions to common challenges encountered during the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions, or degradation. Depending on the synthetic route, you may encounter:
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Unreacted Starting Materials: Such as 2,5-dibromopyridine (B19318) or 5-hydroxypyridine.
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Isomeric Byproducts: Including 2-Bromo-3-hydroxypyridine if the bromination is not perfectly regioselective.
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Over-brominated Species: Such as 2,3-dibromo-5-hydroxypyridine or 2,5-dibromopyridine.
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Dehalogenated Byproducts: For example, 5-hydroxypyridine formed during reactions where the bromine atom is inadvertently removed.
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Solvent Residues and Reagents: From the reaction and work-up steps.
Q2: My purified this compound is discolored (yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration often indicates the presence of trace impurities, which could be oxidized species or residual reagents. To decolorize your product, you can try treating a solution of the crude product with activated charcoal before the final purification step (e.g., before hot filtration in a recrystallization procedure).
Q3: How can I best monitor the purity of this compound during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification. For more quantitative analysis and to assess the final purity, High-Performance Liquid Chromatography (HPLC) is the recommended technique. A typical starting point for HPLC analysis would be a C18 reverse-phase column with a mobile phase gradient of water (containing a small amount of acid like 0.1% formic or phosphoric acid) and acetonitrile.[1]
Q4: What are the optimal storage conditions for purified this compound to prevent degradation?
A4: this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially for long-term storage.
Troubleshooting Guides
Recrystallization Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent may be higher than the melting point of the product. The product is coming out of solution above its melting point. | Add a small amount of a more soluble co-solvent to lower the temperature at which the product precipitates. Alternatively, switch to a lower-boiling point solvent or solvent mixture. |
| Very low or no crystal yield. | Too much solvent was used, keeping the product dissolved even at low temperatures. The chosen solvent is too effective at dissolving the product. | Concentrate the solution by carefully evaporating some of the solvent under reduced pressure and then attempt to recrystallize again. Ensure the solution is adequately cooled (e.g., in an ice bath) to maximize precipitation. |
| Crystals are colored. | Colored impurities are co-crystallizing with the product. | Treat the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb the colored impurities. |
| No crystal formation upon cooling. | The solution is not supersaturated enough, or nucleation is slow. | Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Add a seed crystal of pure this compound if available. |
Column Chromatography Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities. | The eluent system is not optimized. The column may be overloaded with the crude product. | Perform a thorough TLC analysis to find an eluent system that provides good separation (Rf of the product around 0.25-0.35). Reduce the amount of crude material loaded onto the column. |
| Product elutes too quickly (high Rf). | The eluent is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture). |
| Product does not elute from the column (low Rf). | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. A gradient elution may be necessary. |
| Streaking or tailing of bands. | The compound may be interacting too strongly with the stationary phase (e.g., acidic silica (B1680970) gel). The sample may have been loaded in a solvent that is too strong. | Deactivate the silica gel by adding a small amount of a base like triethylamine (B128534) (0.1-1%) to the eluent. Load the sample in a minimal amount of a low-polarity solvent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined by small-scale solubility tests.
1. Solvent Selection:
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Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane) at room temperature and upon heating.
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A suitable solvent will dissolve the compound when hot but not when cold.
2. Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a boil with stirring.
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Continue adding small portions of the hot solvent until the solid is just dissolved.
3. Decolorization (if necessary):
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If the solution is colored, remove it from the heat and allow it to cool slightly.
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Add a small amount of activated charcoal and swirl the mixture.
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Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
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Preheat a funnel with a fluted filter paper by pouring some hot solvent through it.
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Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
5. Crystallization:
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Cover the flask and allow the filtrate to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals in a desiccator or a vacuum oven at a temperature below the melting point.
Data Presentation: Representative Recrystallization Solvent Systems
| Solvent System | Typical Recovery Yield (%) | Purity (by HPLC, %) | Notes |
| Ethyl Acetate / Hexane | 75-85 | >99.0 | A commonly used and effective system. The product is dissolved in hot ethyl acetate, and hexane is added until turbidity is observed. |
| Ethanol / Water | 70-80 | >98.5 | Good for removing non-polar impurities. The product is dissolved in hot ethanol, and water is added as the anti-solvent. |
| Toluene | 65-75 | >98.0 | Can be effective but may require slower cooling for good crystal formation. |
Note: The data presented are representative and may vary depending on the initial purity of the crude product and the precise experimental conditions.
Protocol 2: Column Chromatography of this compound
This protocol provides a general procedure for the purification of this compound by flash column chromatography on silica gel.
1. Eluent Selection:
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Use TLC to determine a suitable eluent system. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
-
The ideal eluent system should give the product an Rf value of approximately 0.25-0.35.
2. Column Packing:
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Prepare a slurry of silica gel in the chosen eluent.
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Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
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Add a layer of sand on top of the silica gel.
3. Sample Loading:
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Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
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Carefully apply the sample solution to the top of the column.
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Alternatively, for "dry loading," adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and add the resulting powder to the top of the column.
4. Elution:
-
Carefully add the eluent to the top of the column and begin elution, collecting fractions.
-
A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, is often effective for separating closely related impurities.
5. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation: Representative Column Chromatography Conditions
| Stationary Phase | Eluent System (v/v) | Typical Rf of Product | Separation Efficiency |
| Silica Gel | Hexane / Ethyl Acetate (3:1 to 1:1 gradient) | 0.3 (in 2:1 Hexane/EtOAc) | Good for separating less polar impurities like 2,5-dibromopyridine. |
| Silica Gel | Dichloromethane / Methanol (98:2 to 95:5 gradient) | 0.4 (in 97:3 DCM/MeOH) | Effective for separating more polar impurities. |
| Alumina (neutral) | Toluene / Ethyl Acetate (4:1) | 0.35 | Can be useful if the compound is sensitive to the acidic nature of silica gel. |
Note: The data presented are representative. The optimal conditions should be determined based on TLC analysis of the specific crude mixture.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Logical troubleshooting guide for common purification issues.
References
How to avoid debromination in 2-Bromo-5-hydroxypyridine reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to mitigate and prevent the undesired side reaction of debromination (hydrodehalogenation) during palladium-catalyzed cross-coupling reactions involving 2-bromo-5-hydroxypyridine (B120221).
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this compound reactions?
A1: Debromination, a type of hydrodehalogenation, is a common side reaction where the bromine atom at the 2-position of the pyridine (B92270) ring is replaced by a hydrogen atom, yielding 5-hydroxypyridine as a byproduct.[1][2] This undesired reaction consumes the starting material, reduces the yield of the target molecule, and complicates the purification process.
Q2: What are the primary causes of debromination?
A2: Several experimental factors can promote debromination. The most significant are:
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Reaction Conditions: The choice of base, solvent, and temperature has a substantial impact on the reaction outcome.[1]
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Catalyst System: Highly active palladium catalysts, while often desirable, can sometimes preferentially promote the hydrodehalogenation pathway.[1]
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Presence of Hydride Donors: Trace amounts of water, alcohols, or even certain solvents (like DMF) and bases can act as hydride sources, leading to the reductive cleavage of the C-Br bond.[1][2]
Q3: My Suzuki-Miyaura / Buchwald-Hartwig reaction shows significant debromination. Where should I start troubleshooting?
A3: Begin by systematically evaluating your reaction conditions, as this is the most common source of the issue. The recommended workflow is to first lower the reaction temperature, then screen for a more suitable base, and finally, change the solvent if the problem persists.
Q4: How does the choice of base influence the formation of the debrominated byproduct?
A4: The base is a critical factor. Strong bases, particularly alkoxides (e.g., NaOtBu) and amine-based bases, can promote hydrodehalogenation.[1][2] It is highly recommended to use weaker, non-nucleophilic inorganic bases. Finely ground potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives that are less likely to act as hydride sources.[1]
Q5: Which solvents are recommended to avoid debromination?
A5: Solvents that can donate a hydride are detrimental. Avoid alcohols and N,N-Dimethylformamide (DMF).[1] The preferred choices are anhydrous and degassed non-polar aprotic solvents such as toluene (B28343) or 1,4-dioxane, which are less likely to participate in the debromination pathway.[1][2]
Q6: What is the role of the palladium catalyst and ligand in preventing this side reaction?
A6: The ligand plays a crucial role in modulating the catalyst's activity and selectivity. Using bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or RuPhos is recommended.[1] These ligands accelerate the final reductive elimination step of the catalytic cycle to form the desired C-C or C-N bond, helping it to outcompete the undesired debromination pathway.[1]
Q7: Is it necessary to protect the hydroxyl group of this compound?
A7: While not always mandatory, protecting the acidic hydroxyl group is a prudent strategy. The proton on the hydroxyl group can interfere with the reaction by reacting with the base or organometallic intermediates. Protection, for instance as a methyl ether (forming 2-bromo-5-methoxypyridine) or a silyl (B83357) ether, can prevent these potential side reactions and may lead to cleaner reaction profiles and higher yields. This strategy is particularly relevant in reactions sensitive to protic sources.
Troubleshooting Guide for Debromination
This table summarizes the most common causes of debromination and provides actionable solutions. It is recommended to address these variables sequentially.
| Symptom | Probable Cause | Recommended Solution | Rationale |
| High levels of 5-hydroxypyridine byproduct | High Reaction Temperature | Decrease the temperature in 10-20 °C increments. Find the lowest effective temperature for the desired transformation. | The activation energy for hydrodehalogenation can be lower than that of the cross-coupling, so lowering the temperature can disproportionately suppress the side reaction.[1] |
| Inappropriate Base | Replace strong bases (e.g., NaOtBu, NaOH, KOH) with weaker inorganic bases like finely ground K₃PO₄ or Cs₂CO₃.[1] | Stronger bases and certain amine bases can themselves act as hydride sources, directly causing the reduction of the C-Br bond.[1] | |
| Solvent Choice | Switch from protic solvents (alcohols) or potential hydride donors (DMF) to anhydrous, degassed aprotic solvents like toluene or 1,4-dioxane.[1] | Toluene and dioxane are less likely to serve as a source for the hydride anion required for reductive debromination.[1] | |
| Suboptimal Ligand | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1] | These ligands promote the desired reductive elimination step to form the product, making this pathway kinetically more favorable than the debromination pathway.[1] | |
| Presence of Hydride Impurities | Ensure all reagents are anhydrous and solvents are thoroughly degassed. Run the reaction under a strict inert atmosphere (Argon or Nitrogen). | Trace amounts of water or other protic impurities in the reaction mixture can serve as a source for the hydride that leads to debromination.[1] |
Visualized Workflows and Mechanisms
References
Managing exothermic reactions in large-scale 2-Bromo-5-hydroxypyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Bromo-5-hydroxypyridine, with a focus on managing exothermic reactions.
Disclaimer
The following information is intended for guidance purposes only. All personnel handling chemical reactions should be adequately trained and equipped. It is strongly recommended to perform a thorough risk assessment and calorimetric studies (e.g., using Reaction Calorimetry - RC1, and Differential Scanning Calorimetry - DSC) before scaling up any chemical process. The quantitative data provided in the tables are illustrative examples and should not be considered as definitive values for any specific process.
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of this compound?
A1: The primary exothermic event is the bromination of the pyridine (B92270) ring. Common brominating agents such as N-Bromosuccinimide (NBS) or elemental bromine react exothermically with the 2-hydroxypyridine (B17775) precursor. The reaction of NBS with certain solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), can also lead to hazardous side reactions.[1]
Q2: What are the main risks associated with an uncontrolled exothermic reaction in this synthesis?
A2: The main risks include:
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Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure.
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Vessel Over-pressurization: This can lead to a loss of containment, potentially causing an explosion and the release of toxic and corrosive materials like bromine or hydrogen bromide.
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Secondary Decomposition: At elevated temperatures, the starting materials, products, or solvents may decompose, generating additional heat and non-condensable gases, further accelerating the pressure rise. A hazardous side reaction between N-bromosuccinimide (NBS) and 2-methyltetrahydrofuran (2-MeTHF) has been identified in thermal safety analysis.[1]
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Product Degradation and Impurity Formation: Poor temperature control can lead to reduced yield and the formation of undesirable byproducts, complicating purification.
Q3: What are the critical process parameters to monitor and control?
A3: The following parameters are critical for maintaining control over the exothermic reaction:
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Temperature: Both the reaction mixture and the cooling jacket temperature must be continuously monitored.
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Reagent Addition Rate: The rate of addition of the brominating agent should be carefully controlled to match the heat removal capacity of the reactor.
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Agitation: Proper agitation is crucial to ensure uniform temperature distribution and efficient heat transfer to the cooling jacket.
-
Pressure: The reactor pressure should be monitored to detect any abnormal gas evolution.
Q4: What are the recommended engineering controls for large-scale synthesis?
A4: For large-scale operations, the following engineering controls are recommended:
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High-Efficiency Cooling System: The reactor must be equipped with a cooling system capable of removing the heat generated by the reaction.
-
Emergency Relief System (ERS): An adequately designed ERS, which may include a rupture disc and/or a relief valve, is essential to safely vent the reactor in the event of a runaway reaction.[2][3][4][5][6]
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Automated Control System: An automated system can help maintain the process within safe operating limits and can be programmed to initiate emergency procedures if deviations occur.
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Dosing Pumps: Use reliable dosing pumps for the controlled addition of the brominating agent.
Q5: What are suitable quenching agents for a runaway bromination reaction?
A5: A readily available quenching agent should be on standby. Suitable options for neutralizing unreacted bromine include aqueous solutions of sodium thiosulfate (B1220275) or sodium bisulfite. The quenching process itself can be exothermic, so the quenching agent should be added in a controlled manner with adequate cooling.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Rise | 1. Addition of brominating agent is too fast.2. Cooling system failure or insufficient capacity.3. Inadequate agitation.4. Incorrect reagent concentration. | 1. Immediately stop the addition of the brominating agent.2. Ensure the cooling system is operating at maximum capacity.3. Verify agitator is functioning correctly.4. If the temperature continues to rise, initiate the emergency quenching procedure.5. For future runs, reduce the addition rate and/or dilute the reagents. |
| Pressure Increase Beyond Normal Operating Limits | 1. Onset of a runaway reaction leading to solvent boiling.2. Decomposition of reagents or products generating non-condensable gases.3. Blockage in the vent line. | 1. Follow the steps for an uncontrolled temperature rise.2. Prepare for the activation of the emergency relief system.3. Investigate the cause of the pressure rise after the situation is stabilized. Check for potential decomposition using thermal analysis techniques (e.g., DSC). |
| Localized Hotspots in the Reactor | 1. Poor mixing.2. Solid reagent accumulation due to low solubility or inadequate agitation. | 1. Increase the agitation speed if possible, while monitoring power consumption.2. Ensure the brominating agent is fully dissolved before addition or consider using a solvent in which it is more soluble.[7] |
| Reaction Fails to Initiate or is Sluggish | 1. Low reaction temperature.2. Impurities in the starting materials inhibiting the reaction. | 1. Gradually increase the temperature to the recommended initiation temperature, while ensuring the cooling system is ready to handle the exotherm once the reaction starts.2. Analyze starting materials for purity. |
Experimental Protocols
Illustrative Protocol for Large-Scale Bromination of 2-Hydroxypyridine
Note: This is a generalized protocol and must be adapted based on specific equipment, calorimetric data, and risk assessment.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Verify that all safety systems, including the cooling system, emergency quench supply, and emergency relief system, are operational.
-
-
Charging of Reagents:
-
Charge the reactor with 2-hydroxypyridine and a suitable solvent (e.g., acetonitrile).
-
Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C).
-
-
Controlled Addition of Brominating Agent:
-
Prepare a solution of N-Bromosuccinimide (NBS) in the same solvent. The use of a solution helps to better control the addition.[7]
-
Slowly add the NBS solution to the reactor via a dosing pump at a pre-determined rate. The rate should be calculated based on the heat of reaction and the reactor's cooling capacity to ensure the temperature does not exceed the set limit.
-
-
In-Process Monitoring:
-
Continuously monitor the reaction temperature, jacket temperature, and reactor pressure.
-
Use in-situ monitoring techniques (e.g., FTIR) if available to track the reaction progress.
-
-
Reaction Completion and Quenching:
-
Once the reaction is complete (as determined by in-process monitoring or TLC/HPLC analysis), cool the reaction mixture.
-
Slowly add a quenching solution (e.g., 10% aqueous sodium thiosulfate) to neutralize any unreacted NBS. Monitor the temperature during the quench.
-
-
Work-up:
-
Proceed with the standard work-up procedure to isolate the this compound product.
-
Quantitative Data Tables
Disclaimer: The following data are for illustrative purposes only and must be determined experimentally for a specific process.
Table 1: Example Thermal Hazard Assessment Data
| Parameter | Value | Unit | Notes |
| Heat of Reaction (ΔHr) | -150 | kJ/mol | For the bromination of 2-hydroxypyridine. Must be determined by reaction calorimetry. |
| Specific Heat Capacity (Cp) | 1.8 | kJ/(kg·K) | Assumed for the reaction mixture. |
| Adiabatic Temperature Rise (ΔTad) | 180 | °C | Calculated as ΔTad = (-ΔHr * C) / (m * Cp). A high ΔTad indicates a high potential for thermal runaway. |
| Time to Maximum Rate under Adiabatic Conditions (TMRad) | 30 | min | At a process deviation temperature of 60°C. A short TMRad indicates a rapidly escalating hazard. |
Table 2: Example of Critical Process Parameters and Limits
| Parameter | Normal Operating Range | Alarm Limit | Emergency Action Limit |
| Reaction Temperature | 20 - 25 °C | 30 °C | > 35 °C (Initiate Quench) |
| NBS Addition Rate | 1.0 - 1.5 L/min | > 1.8 L/min | Stop Addition |
| Reactor Pressure | 0.2 - 0.5 barg | 0.8 barg | > 1.0 barg (Prepare for ERS activation) |
| Agitator Speed | 80 - 100 RPM | < 70 RPM | Stop Addition |
Visualizations
References
- 1. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 2. Manage Chemical Reactivity Hazards with Emergency Relief System Design | Jensen Hughes [jensenhughes.com]
- 3. icheme.org [icheme.org]
- 4. img.chemicalprocessing.com [img.chemicalprocessing.com]
- 5. scribd.com [scribd.com]
- 6. iomosaic.com [iomosaic.com]
- 7. scientificupdate.com [scientificupdate.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Bromo-5-hydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during cross-coupling reactions involving 2-bromo-5-hydroxypyridine (B120221).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in cross-coupling reactions with this compound?
A1: The primary causes of catalyst deactivation when using this compound include:
-
Palladium Black Formation: The active Pd(0) catalyst can aggregate to form inactive palladium black, which is often observed as a black precipitate.[1][2] This can be triggered by factors such as the presence of oxygen, impurities, or high temperatures.
-
Ligand Dissociation: Particularly with bulky monodentate phosphine (B1218219) ligands, dissociation from the metal center can lead to catalyst instability and aggregation.[1]
-
Substrate Coordination: The pyridine (B92270) nitrogen and the hydroxyl group of this compound can coordinate to the palladium center. This coordination can inhibit the catalytic cycle by blocking active sites.[3][4]
-
Tautomerization: 2-hydroxypyridines can exist in equilibrium with their 2-pyridone tautomer. This tautomerization can influence the electronic properties of the substrate and its interaction with the catalyst.[5][6]
-
Base-Mediated Decomposition: The use of strong bases, which are often necessary for these reactions, can sometimes lead to the decomposition of sensitive substrates like hydroxypyridines, forming species that can poison the catalyst.[3]
Q2: I'm observing a black precipitate in my reaction. What is it and what should I do?
A2: The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of palladium catalyst decomposition and deactivation.[2] When the active Pd(0) catalyst agglomerates, it becomes insoluble and catalytically inactive.
To prevent this, you should:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst.[1][2]
-
Use Pure Reagents: Impurities in your starting materials or solvents can act as catalyst poisons.[1] Ensure the purity of your this compound and other reagents.
-
Optimize Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition.[2] Try running the reaction at a lower temperature if possible.
-
Choose Appropriate Ligands: The choice of phosphine ligand is critical for stabilizing the palladium catalyst.[4] For challenging substrates, bulky, electron-rich ligands are often required.
Q3: My Sonogashira coupling with this compound is giving a low yield and I see a lot of alkyne homocoupling. How can I fix this?
A3: Low yield and significant alkyne homocoupling (Glaser coupling) are common issues in Sonogashira reactions.[2][7] The homocoupling is particularly favored in the presence of oxygen and a copper co-catalyst.[2][7]
Here are some troubleshooting steps:
-
Strictly Anaerobic Conditions: The most critical step is to rigorously exclude oxygen from your reaction. Use freeze-pump-thaw cycles for degassing solvents and ensure a good inert atmosphere.[7][8]
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Numerous methods exist that can avoid the primary pathway for Glaser coupling.[2][7]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[7]
-
Optimize the Base: An amine base is required to deprotonate the alkyne. Ensure you are using a dry, suitable base like triethylamine (B128534) or diisopropylethylamine in sufficient excess.[8]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
If you are observing low or no conversion in the Suzuki-Miyaura coupling of this compound, follow this troubleshooting guide.
Troubleshooting Workflow for Low Conversion in Suzuki Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Challenges in the work-up and isolation of 2-Bromo-5-hydroxypyridine products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up and isolation of 2-Bromo-5-hydroxypyridine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Yield of Crystalline Product After Work-up
Question: After quenching my reaction and performing an aqueous work-up, I am getting a low yield of solid this compound, or it is "oiling out." What could be the cause and how can I fix it?
Answer: This is a common issue that can stem from several factors related to solubility and crystallization.
-
Potential Cause 1: Incomplete Extraction. this compound has some water solubility, which can be exacerbated at certain pH values. During extraction, multiple extractions with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) are crucial to ensure complete transfer from the aqueous phase.
-
Solution 1: Optimize Extraction. Perform at least three to five extractions of the aqueous layer. Monitor the pH of the aqueous layer; adjusting it to a neutral or slightly acidic pH might decrease the compound's solubility in water and improve extraction efficiency.
-
Potential Cause 2: Improper Solvent for Crystallization. The choice of solvent is critical for successful crystallization. If the compound is too soluble in the chosen solvent at room temperature, the yield will be low. If it's not soluble enough even at elevated temperatures, it won't crystallize properly. "Oiling out" often occurs when the solution is supersaturated or cooled too quickly.[1]
-
Solution 2: Systematic Solvent Screening. Conduct small-scale solubility tests with various solvents. A good recrystallization solvent will dissolve this compound when hot but have low solubility when cold.[2] Common solvent systems for pyridine (B92270) derivatives include mixtures of a polar solvent (like ethyl acetate or ethanol) with a non-polar anti-solvent (like hexanes or petroleum ether).[2] If the product "oils out," try redissolving the oil in a small amount of hot solvent and allowing it to cool more slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization.[1]
Issue 2: Product Streaking or Tailing During Column Chromatography
Question: I am trying to purify this compound using silica (B1680970) gel chromatography, but the product is streaking badly on the TLC plate and eluting as a broad band from the column. How can I improve the separation?
Answer: The basic nature of the pyridine nitrogen and the polar hydroxyl group in this compound can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel, causing peak tailing and poor separation.[3]
-
Potential Cause: Strong Adsorption to Silica Gel. The lone pair of electrons on the pyridine nitrogen interacts strongly with the acidic silica surface.
-
Solution: Use a Basic Modifier. To mitigate this interaction, add a small amount of a basic modifier to your eluent system.[3] Common choices include:
-
Triethylamine (B128534) (TEA): Add 0.5-2% (v/v) triethylamine to your mobile phase (e.g., ethyl acetate/hexanes).
-
Ammonia (B1221849) in Methanol: For more polar solvent systems, a small amount of a methanolic ammonia solution can be effective.
-
Issue 3: Presence of Persistent Impurities in the Final Product
Question: After purification, I still see impurities in my this compound product, particularly unreacted starting materials or byproducts from a Suzuki coupling reaction. How can I remove these?
Answer: The nature of the impurity will dictate the best purification strategy.
-
Potential Cause 1: Unreacted Starting Material (e.g., 2,5-dibromopyridine). If the impurity is significantly less polar than the product, it should be separable by column chromatography.
-
Solution 1: Optimize Chromatography. Use a gradient elution, starting with a less polar solvent system to elute the non-polar impurities before increasing the polarity to elute the desired product.
-
Potential Cause 2: Palladium Residue from Coupling Reactions. Palladium catalysts can sometimes be difficult to remove completely.
-
Solution 2: Palladium Scavenging. After the reaction, consider a work-up step to remove residual palladium. This can involve washing the organic layer with an aqueous solution of a scavenger like sodium thiosulfate (B1220275) or filtering the reaction mixture through a pad of Celite®.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and solubility of this compound?
A1: this compound is typically a white to off-white or pale brown solid.[4] It is slightly soluble in water and soluble in more polar organic solvents like ethanol (B145695) and acetone.
Q2: What are some recommended solvent systems for the recrystallization of this compound?
A2: While the optimal solvent system should be determined experimentally, good starting points for pyridine derivatives include:
-
Ethanol/water
-
Ethyl acetate/hexanes[2]
-
Acetone/water
Q3: What eluent systems are effective for the column chromatography of this compound on silica gel?
A3: A gradient of ethyl acetate in hexanes is a common choice. For example, starting with 10% ethyl acetate in hexanes and gradually increasing to 50% or higher. Remember to add a small amount of triethylamine (0.5-1%) to the eluent to prevent peak tailing.[3] A detailed protocol from the synthesis of this compound used a hexane/ethyl acetate gradient elution.[5]
Q4: How can I confirm the purity of my final product?
A4: Purity can be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indication of purity.
-
Melting Point: A sharp melting point close to the literature value (around 138 °C) suggests high purity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify the compound and detect any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide quantitative information about the purity of the sample.
Data Presentation
Table 1: Comparison of Purification Techniques for Pyridine Derivatives *
| Purification Method | Typical Solvents/Eluents | Advantages | Common Challenges |
| Recrystallization | Ethanol/water, Ethyl acetate/hexanes, Methanol | Can provide very pure material. | "Oiling out," low yield if too much solvent is used.[1] |
| Column Chromatography (Silica Gel) | Hexane/Ethyl Acetate gradient (+ 0.5-2% Triethylamine) | Versatile for separating a wide range of impurities. | Peak tailing/streaking without a basic modifier.[3] |
| Acid-Base Extraction | Dilute HCl, NaHCO₃/NaOH | Effective for separating basic pyridines from neutral or acidic impurities. | Potential for emulsion formation, loss of product to the aqueous phase.[3] |
*This table provides a general overview for pyridine derivatives. Optimal conditions for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: General Work-up and Extraction Procedure for a Suzuki Coupling Reaction
-
Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Filtration (if necessary): If a solid (like palladium black) is present, filter the mixture through a pad of Celite®. Wash the filter cake with ethyl acetate.
-
Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the initial eluent.
-
Column Packing: Pack a silica gel column with a non-polar solvent like hexanes.
-
Loading: Load the sample onto the column.
-
Elution: Begin elution with a non-polar eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes) containing 0.5% triethylamine. Gradually increase the polarity of the eluent (e.g., to 50% ethyl acetate in hexanes) to elute the this compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-5-hydroxypyridine and 2-Chloro-5-hydroxypyridine in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the reactivity of 2-bromo-5-hydroxypyridine (B120221) and 2-chloro-5-hydroxypyridine (B185701) in Nucleophilic Aromatic Substitution (SNAr) reactions. Understanding the subtle differences in reactivity between these two common building blocks is crucial for optimizing synthetic routes, improving yields, and designing novel molecules in the pharmaceutical and agrochemical industries. This document synthesizes available experimental data, outlines detailed experimental protocols, and presents visualizations to clarify the underlying principles of reactivity.
Executive Summary
In Nucleophilic Aromatic Substitution (SNAr) reactions, the nature of the leaving group on the pyridine (B92270) ring is a critical determinant of reaction rate and efficiency. For 2-halopyridines, the established trend in reactivity is generally F > Cl ≈ Br > I. This is in stark contrast to palladium-catalyzed cross-coupling reactions where the C-Br bond is significantly more reactive than the C-Cl bond. In SNAr, the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex are the dominant factors.
While direct kinetic comparisons of this compound and 2-chloro-5-hydroxypyridine are not extensively documented, data from analogous compounds and established reactivity principles suggest that 2-chloro-5-hydroxypyridine is expected to be slightly more reactive or exhibit comparable reactivity to this compound in SNAr reactions . The presence of the 5-hydroxy group, an electron-donating substituent, can modulate this reactivity, and its potential deprotonation under basic conditions to the more strongly electron-donating oxide can significantly influence the reaction kinetics.
Theoretical Background: The SNAr Mechanism and the "Element Effect"
The SNAr reaction of 2-halopyridines proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack at the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The second, faster step involves the elimination of the halide leaving group to restore the aromaticity of the pyridine ring.
The stability of the Meisenheimer complex is paramount to the overall reaction rate. The electronegativity of the halogen substituent plays a key role in stabilizing the developing negative charge in the transition state leading to this intermediate. Fluorine, being the most electronegative halogen, provides the greatest stabilization, leading to the fastest reaction rates. Chlorine and bromine have similar electronegativities, which often results in comparable reactivity in SNAr reactions.[1][2]
The 5-hydroxy group, being an electron-donating group, generally deactivates the pyridine ring towards nucleophilic attack. However, under basic reaction conditions, this hydroxyl group can be deprotonated to form a phenoxide-like species. This significantly increases the electron-donating ability of the substituent, which can further influence the reactivity of the C-X bond at the 2-position.
Quantitative Comparison of Reactivity
Direct experimental data for the SNAr reactions of this compound and 2-chloro-5-hydroxypyridine under identical conditions is limited in the available literature. However, we can infer their relative reactivities from studies on analogous compounds.
A study on the SNAr reactions of various (hetero)aryl halides with benzyl (B1604629) alcohol determined the free energy of activation (ΔG‡) for several substrates. For 2-chloro-5-methoxypyridine, a close analog of 2-chloro-5-hydroxypyridine, the ΔG‡ was determined. While a direct value for a 2-bromo-5-alkoxypyridine was not provided in this study, the general trend observed was that chloro- and bromo-substituted heterocycles had similar reactivities.
Another study investigating the reactions of ring-substituted N-methylpyridinium compounds with piperidine (B6355638) in methanol (B129727) found the reactivity order to be 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating that in this specific system, the nature of the halogen leaving group has a minimal effect on the reaction rate.[2]
Based on these findings and general principles, the following table provides an estimated comparison of the reactivity.
| Substrate | Leaving Group | Expected Relative Reactivity in SNAr | Supporting Observations |
| 2-Chloro-5-hydroxypyridine | Cl | Slightly more reactive or comparable to bromo analog | The higher electronegativity of chlorine compared to bromine can lead to better stabilization of the Meisenheimer intermediate. Studies on related 2-halopyridines often show Cl ≥ Br in SNAr reactivity. |
| This compound | Br | Slightly less reactive or comparable to chloro analog | The C-Br bond is weaker than the C-Cl bond, which is a dominant factor in cross-coupling reactions but less so in SNAr where the initial nucleophilic attack is rate-determining. |
Experimental Protocols
The following are representative protocols for conducting SNAr reactions on 2-halo-5-hydroxypyridines. These protocols can be adapted for specific nucleophiles and reaction scales.
Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)
This protocol describes a general procedure for the synthesis of 2-(morpholin-4-yl)-5-hydroxypyridine.
Materials:
-
This compound or 2-Chloro-5-hydroxypyridine
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the 2-halo-5-hydroxypyridine (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: O-Arylation with a Phenol (B47542)
This protocol outlines the synthesis of 5-hydroxy-2-phenoxypyridine.
Materials:
-
This compound or 2-Chloro-5-hydroxypyridine
-
Phenol
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine the 2-halo-5-hydroxypyridine (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq) in DMF.
-
Heat the reaction mixture to 100-140 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualization of Key Concepts
SNAr Reaction Mechanism
The following diagram illustrates the general mechanism for the SNAr reaction of a 2-halopyridine.
Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction on a 2-halopyridine.
Experimental Workflow
The logical flow for conducting a comparative study of the SNAr reactivity of this compound and 2-chloro-5-hydroxypyridine is depicted below.
Caption: Workflow for a comparative reactivity study of 2-bromo- and 2-chloro-5-hydroxypyridine in SNAr reactions.
Conclusion
For researchers engaged in the synthesis of substituted pyridines, the choice between this compound and 2-chloro-5-hydroxypyridine as a starting material for SNAr reactions should be guided by the understanding that their reactivities are likely to be comparable, with a potential slight advantage for the chloro-derivative. The "element effect" in SNAr dictates that the higher electronegativity of chlorine can lead to a more stabilized Meisenheimer intermediate, thereby facilitating a faster reaction. However, the influence of the 5-hydroxy group, especially under basic conditions, can modulate this reactivity profile.
For synthetic planning, it is recommended to screen both substrates under the desired reaction conditions to empirically determine the optimal starting material for a specific transformation. The provided experimental protocols offer a solid foundation for such investigations. Future quantitative kinetic studies directly comparing these two valuable building blocks would be highly beneficial to the scientific community.
References
A Comparative Guide to Palladium Catalysts for the Coupling of 2-Bromo-5-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine (B92270) scaffold is a cornerstone in the development of novel pharmaceuticals and advanced materials. 2-Bromo-5-hydroxypyridine, a versatile building block, offers a key platform for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The strategic selection of the palladium catalyst is paramount to achieving high yields, minimizing reaction times, and ensuring the scalability of these transformations.
This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound. The data presented herein, compiled from literature sources, is intended to assist researchers in selecting the optimal catalytic system for their specific synthetic needs.
Performance Comparison of Palladium Catalysts
The efficiency of a palladium-catalyzed coupling reaction is highly dependent on the choice of the palladium precursor, the ligand, the base, and the solvent system. For a substrate such as this compound, the presence of the hydroxyl group can influence the reaction through its electronic effects and potential for coordination to the metal center.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. For the coupling of this compound with arylboronic acids, several palladium catalysts have been employed. The following table summarizes the performance of different catalysts in the coupling of this compound with 3-thienylboronic acid.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane (B91453)/Water (4:1) | 80-90 | 12-24 | Not specified | 5 |
Data for the Suzuki-Miyaura coupling is based on a protocol for the synthesis of 5-Hydroxy-2-(thiophen-3-yl)pyridine[1].
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of a bulky, electron-rich phosphine (B1218219) ligand is often crucial for achieving high yields, especially with challenging substrates like bromopyridines, where catalyst poisoning by the pyridine nitrogen can be a significant issue.[2]
Direct comparative data for the Buchwald-Hartwig amination of this compound was not available in the searched literature. The following data is for the analogous substrate, 2-bromopyridine (B144113), and can serve as a starting point for optimization.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | High |
Data adapted from a general comparative guide for Buchwald-Hartwig amination[2].
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by a palladium species with a copper(I) co-catalyst.
Direct comparative data for the Sonogashira coupling of this compound was not available in the searched literature. The following data is for the related substrate, 2-amino-3-bromopyridine (B76627), and provides a useful reference.
| Catalyst System | Ligand/Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ / CuI | PPh₃ | Et₃N | DMF | 100 | 3 | up to 96 |
Data from a study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes[3][4].
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. The following protocols are based on established procedures for this compound and related compounds.
Suzuki-Miyaura Coupling of this compound with 3-Thienylboronic Acid
This protocol outlines a procedure for the synthesis of 5-Hydroxy-2-(thiophen-3-yl)pyridine[1].
Materials:
-
This compound (1.0 equiv)
-
3-Thienylboronic acid (1.2 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 3-thienylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Generalized Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative
This protocol provides a general starting point for the amination of 2-bromopyridines and will likely require optimization for this compound[2].
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
X-Phos (0.04 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, X-Phos, and NaOtBu.
-
Add the 2-bromopyridine derivative and the amine.
-
Add degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Generalized Sonogashira Coupling of a Bromopyridine Derivative
This protocol is based on the coupling of 2-amino-3-bromopyridine and can be adapted for this compound[3][4].
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂) (0.025 equiv)
-
Triphenylphosphine (PPh₃) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) (anhydrous, degassed)
Procedure:
-
To a flame-dried round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add degassed DMF and stir for 30 minutes.
-
Add the bromopyridine derivative, the terminal alkyne, and triethylamine.
-
Heat the reaction mixture to 100 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Work-up typically involves dilution with an organic solvent, washing with water to remove the amine salt, and purification by column chromatography.
Signaling Pathways and Experimental Workflows
To visualize the relationships between the components of these reactions, the following diagrams are provided.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-5-hydroxypyridine Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic techniques used to confirm the structure of 2-Bromo-5-hydroxypyridine (B120221) and its derivatives. This guide provides a comparative analysis of key spectroscopic data, detailed experimental protocols, and an overview of alternative analytical methods.
The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of this compound, a versatile building block in medicinal chemistry, unambiguous structural confirmation is paramount.[1] This guide details the application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to verify the structure of these compounds. A comparative analysis with a closely related derivative, 2-Bromo-5-methoxypyridine, is presented to highlight the influence of substituent changes on the spectral data.
Spectroscopic Data Comparison
The following tables summarize the expected and reported spectroscopic data for this compound and its methoxy (B1213986) derivative. This quantitative data provides a clear benchmark for structural confirmation.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ H-3 (ppm) | δ H-4 (ppm) | δ H-6 (ppm) | δ -OH/-OCH₃ (ppm) |
| This compound | ~7.2-7.4 | ~7.0-7.2 | ~8.0-8.2 | ~5.0-6.0 (broad s) |
| 2-Bromo-5-methoxypyridine | 7.21 (dd) | 7.08 (dd) | 8.10 (d) | 3.85 (s) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ -OCH₃ (ppm) |
| This compound | ~140-142 | ~125-127 | ~122-124 | ~150-152 | ~145-147 | - |
| 2-Bromo-5-methoxypyridine | 141.8 | 123.1 | 140.2 | 155.9 | 148.1 | 55.8 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | ν(O-H) | ν(C-H) aromatic | ν(C=C), ν(C=N) | ν(C-O) | ν(C-Br) |
| This compound | ~3200-3400 (broad) | ~3050-3100 | ~1550-1600, ~1450-1500 | ~1200-1300 | ~600-700 |
| 2-Bromo-5-methoxypyridine | - | ~3050 | ~1570, 1460 | ~1280, 1030 | ~780 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₅H₄BrNO | 173.99 | 173/175 | 94 ([M-Br]⁺), 66 ([M-Br-CO]⁺) |
| 2-Bromo-5-methoxypyridine | C₆H₆BrNO | 188.02 | 187/189 | 159/161 ([M-CO]⁺), 108 ([M-Br]⁺), 78 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.
-
Process the raw data using an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on a 100 MHz spectrometer with proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.
-
Acquire 1024 to 2048 scans.
-
Process the data with an exponential window function (line broadening of 1.0 Hz) before Fourier transformation.
-
Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Collect the spectrum over the range of 4000 to 400 cm⁻¹.
-
Average 16 to 32 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty sample compartment before running the sample.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
-
Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).
-
Employ a temperature program that allows for the separation of the analyte from any impurities.
-
-
Mass Analysis:
-
Use Electron Ionization (EI) at 70 eV.
-
Scan a mass range of m/z 40 to 400.
-
The presence of bromine will be indicated by the characteristic M+ and M+2 isotopic pattern with approximately equal intensity.
-
Alternative Analytical Techniques
While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information.
-
UV-Vis Spectroscopy: This technique can provide information about the electronic transitions within the molecule, which is useful for characterizing the conjugated π-system of the pyridine (B92270) ring.[2][3][4][5] The absorption maxima can be compared between different derivatives to understand the effect of substituents on the electronic structure.
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[6][7][8][9][10] This method is considered the gold standard for absolute structure confirmation.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process of confirming the structure of a this compound derivative.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical process of structure confirmation.
References
- 1. nbinno.com [nbinno.com]
- 2. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 3. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Single crystal X-ray diffraction study of 2,4,6-triazidopyridine and its 3,5-dibromosubstituted derivative - Korchagin - Journal of Structural Chemistry [bakhtiniada.ru]
- 7. benchchem.com [benchchem.com]
- 8. Mechanochemical synthesis in copper(ii) halide/pyridine systems: single crystal X-ray diffraction and IR spectroscopic studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Regioselectivity of Reactions on the 2-Bromo-5-hydroxypyridine Ring
For Researchers, Scientists, and Drug Development Professionals
The 2-bromo-5-hydroxypyridine (B120221) scaffold is a versatile building block in medicinal chemistry, offering multiple sites for functionalization. Understanding the regioselectivity of various reactions on this ring system is crucial for the rational design and synthesis of novel drug candidates. This guide provides an objective comparison of the performance of this compound in key reaction classes, supported by experimental data, to aid in strategic synthetic planning.
Executive Summary
The inherent electronic properties of the this compound ring, influenced by the interplay of the electron-withdrawing bromine atom and the electron-donating hydroxyl group, dictate the regiochemical outcome of chemical transformations. The pyridine (B92270) nitrogen further influences the reactivity, generally deactivating the ring towards electrophilic attack and activating it towards nucleophilic substitution, particularly at the positions ortho and para to the nitrogen.
This guide will explore the regioselectivity of three major classes of reactions:
-
Electrophilic Aromatic Substitution: Examining the directing effects of the existing substituents on the introduction of new functionalities.
-
Nucleophilic Aromatic Substitution: Investigating the displacement of the bromine atom and the potential for substitution at other positions.
-
Palladium-Catalyzed Cross-Coupling Reactions: Focusing on the selective functionalization at the carbon-bromine bond.
Electrophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene. The presence of a deactivating bromo group and an activating hydroxyl group on the this compound ring leads to complex regiochemical outcomes. The hydroxyl group, being a strong activating group, will primarily direct incoming electrophiles.
General Reactivity Trend: The positions ortho and para to the strongly activating hydroxyl group (C4 and C6) are the most likely sites for electrophilic attack. However, the C6 position is sterically hindered by the adjacent bromine atom. Therefore, substitution is generally favored at the C4 position.
Comparative Data for Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents and Conditions | Major Product(s) | Yield (%) | Reference |
| Nitration | HNO₃/H₂SO₄ | 2-Bromo-4-nitro-5-hydroxypyridine | Moderate | Theoretical |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid | Moderate | Theoretical |
| Halogenation | Br₂/FeBr₃ | 2,4-Dibromo-5-hydroxypyridine | Good | Theoretical |
Note: Specific experimental data for electrophilic aromatic substitution on this compound is limited in the surveyed literature. The predicted outcomes are based on established principles of electrophilic aromatic substitution on substituted pyridines.
Experimental Protocol: General Procedure for Electrophilic Aromatic Bromination
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., acetic acid or a chlorinated solvent) at 0 °C, add a Lewis acid catalyst (e.g., FeBr₃, 0.1 mmol) followed by the dropwise addition of bromine (1.1 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired brominated product.
Figure 1. Generalized workflow for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the 2- and 4-positions. In this compound, the bromine atom at the 2-position is a good leaving group, making this site the primary target for nucleophilic attack. The hydroxyl group can also be functionalized, typically after deprotonation to form a more nucleophilic alkoxide.
Comparative Data for Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | Sodium Methoxide | NaH, THF, then CH₃I | 2-Bromo-5-methoxypyridine | 80 | [1] |
| This compound | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C | 2-Morpholino-5-hydroxypyridine | 75-85 (estimated) | [2] |
| 2-Chloro-5-hydroxypyridine (B185701) | Various Nucleophiles | Varies | Substituted Pyridines | - | [3] |
Note: The reactivity of halogens in SNA_r reactions on pyridines generally follows the trend F > Cl > Br > I. This is in contrast to their reactivity in cross-coupling reactions.
Experimental Protocol: O-Alkylation of this compound with Methyl Iodide
-
To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield 2-bromo-5-methoxypyridine.[1]
Figure 2. Generalized mechanism for nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond at the 2-position of this compound is an excellent handle for these transformations. The reactivity in these reactions is largely governed by the strength of the carbon-halogen bond, with the general trend being I > Br > Cl.[4][5]
Comparative Data for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 81 (on similar substrate) | [6] |
| Suzuki-Miyaura | 4-Methoxyphenylboronic Acid | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 92 (on similar substrate) | [6][7] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 60-88 (on similar substrates) | [2] |
| Buchwald-Hartwig | Primary Amines | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80 | 55-98 (on 2-bromopyridines) | [6] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).[8]
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 dioxane/water).[8]
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the coupled product.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
To a reaction tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine (B1218219) ligand (e.g., BINAP, 0.04 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).[6]
-
Add an anhydrous, degassed solvent such as toluene.
-
Seal the tube and heat the mixture at 80-110 °C until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium (B1175870) chloride, and extract with an organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Figure 3. General experimental workflow for Palladium-Catalyzed Cross-Coupling.
Comparison with Alternative Scaffolds
While this compound is a highly useful building block, other substituted pyridines offer different reactivity profiles that may be advantageous for specific synthetic strategies.
Comparative Reactivity of Halopyridines in Cross-Coupling Reactions
| Substrate | Relative Reactivity in Suzuki Coupling | Key Advantages | Key Disadvantages |
| 2-Iodo-5-hydroxypyridine | Highest | Most reactive, allows for milder conditions. | More expensive, less stable. |
| This compound | High | Good balance of reactivity and stability. | More expensive than chloro-analog. |
| 2-Chloro-5-hydroxypyridine | Moderate | Cost-effective, widely available.[4][5] | Requires more active catalysts and harsher conditions.[4][5] |
For nucleophilic aromatic substitution, the reactivity trend is reversed, with 2-chloro-5-hydroxypyridine generally being more reactive than this compound.
Conclusion
The regioselectivity of reactions on the this compound ring is a predictable yet nuanced aspect of its chemistry. For electrophilic substitutions, the C4 position is the most probable site of reaction. Nucleophilic substitutions and palladium-catalyzed cross-coupling reactions proceed with high selectivity at the C2 position, displacing the bromine atom. The choice between this compound and its chloro or iodo analogs depends on a balance of desired reactivity, cost, and the specific transformation being undertaken. This guide provides a foundational understanding to assist researchers in leveraging the synthetic potential of this valuable heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Biological Activity Screening of Novel Compounds Derived from 2-Bromo-5-hydroxypyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of novel compounds synthesized from the versatile starting material, 2-Bromo-5-hydroxypyridine. The following sections detail the performance of these novel derivatives in anticancer and antimicrobial screenings, offering a comparative analysis with established agents. Experimental protocols for the cited biological assays are provided to ensure reproducibility and aid in the design of future studies. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compounds' mechanisms of action and the screening process.
Comparative Analysis of Biological Activity
The inherent chemical reactivity of this compound, possessing both a reactive bromine atom and a hydroxyl group, allows for its use as a scaffold to generate a diverse range of novel molecules with potential therapeutic applications. This section presents a comparative analysis of the biological activities of a synthesized ether derivative, Compound 1 (2-(2,4-dichlorophenoxy)-5-bromopyridine) , against established standards in anticancer and antimicrobial assays.
Anticancer Activity
The cytotoxic potential of Compound 1 was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined and are presented in Table 1. For comparison, the activity of Doxorubicin, a widely used chemotherapeutic agent, is also included.
Table 1: Anticancer Activity of Compound 1 and Doxorubicin
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 1 | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 7.8 | |
| HeLa (Cervical) | 6.5 | |
| Doxorubicin | MCF-7 (Breast) | 0.9 |
| A549 (Lung) | 1.2 | |
| HeLa (Cervical) | 0.8 |
Data is hypothetical and for illustrative purposes.
Antimicrobial Activity
The antimicrobial efficacy of Compound 1 was assessed against a range of pathogenic bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of the microorganism, was determined. Table 2 compares the MIC values of Compound 1 with that of Ciprofloxacin, a broad-spectrum antibiotic.
Table 2: Antimicrobial Activity of Compound 1 and Ciprofloxacin
| Compound | Bacterial Strain | MIC (µg/mL) |
| Compound 1 | Staphylococcus aureus | 16 |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 64 | |
| Ciprofloxacin | Staphylococcus aureus | 1 |
| Escherichia coli | 0.5 | |
| Pseudomonas aeruginosa | 1 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure transparency and facilitate the replication of these findings.
Synthesis of 2-(2,4-dichlorophenoxy)-5-bromopyridine (Compound 1)
A solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is treated with a base, for instance, potassium carbonate (1.5 eq), to facilitate the deprotonation of the hydroxyl group. To this mixture, 2,4-dichlorofluorobenzene (1.2 eq) is added. The reaction mixture is then heated to an appropriate temperature, for example, 100°C, and stirred for a specified duration, typically 12-24 hours, until the reaction is complete as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified using column chromatography on silica (B1680970) gel with a suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate, to yield the pure 2-(2,4-dichlorophenoxy)-5-bromopyridine. The structure of the synthesized compound is confirmed by spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Compound 1) and a standard drug (e.g., Doxorubicin) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Two-fold serial dilutions of the test compound (e.g., Compound 1) and a standard antibiotic (e.g., Ciprofloxacin) are prepared in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth.
-
Inoculation: Each well is then inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: Following incubation, the plates are examined for visible signs of bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizing Pathways and Workflows
To provide a clearer understanding of the underlying biological mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Comparing the efficacy of different protecting groups for the hydroxyl function
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired chemical transformations with high yield and selectivity. The hydroxyl group, with its inherent nucleophilicity and acidity, often requires temporary masking to prevent unwanted side reactions. This guide offers a comprehensive comparison of the most common protecting groups for the hydroxyl function, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their synthetic endeavors.
At a Glance: Key Characteristics of Common Hydroxyl Protecting Groups
The selection of an appropriate protecting group is dictated by its stability towards various reaction conditions and the ease and selectivity of its removal. Below is a summary of the key features of the most widely used hydroxyl protecting groups.
| Protecting Group | Abbreviation | Structure | Key Stability Characteristics | Common Deprotection Methods |
| Silyl (B83357) Ethers | ||||
| Trimethylsilyl | TMS | -OSi(CH₃)₃ | Very labile; sensitive to mild acid and base.[1] | K₂CO₃ in MeOH; mild acid.[1] |
| tert-Butyldimethylsilyl | TBDMS or TBS | -OSi(CH₃)₂(C(CH₃)₃) | Stable to a wide range of non-acidic conditions; cleaved by fluoride (B91410) ions and acids.[2][3] | Tetrabutylammonium fluoride (TBAF) in THF; HF•Pyridine; Acetic acid.[1][2] |
| Triisopropylsilyl | TIPS | -OSi(CH(CH₃)₂)₃ | More stable to acidic conditions and less susceptible to fluoride-mediated cleavage than TBDMS.[3][4] | TBAF in THF (slower than TBDMS); acidic conditions.[4] |
| tert-Butyldiphenylsilyl | TBDPS | -OSi(Ph)₂(C(CH₃)₃) | The most stable of the common silyl ethers to acidic conditions.[3][4] | TBAF in THF; acidic conditions (harsher than for TBDMS/TIPS).[4] |
| Alkyl Ethers | ||||
| Benzyl (B1604629) | Bn | -OCH₂Ph | Very stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[2] | Catalytic hydrogenolysis (e.g., H₂/Pd-C).[2] |
| p-Methoxybenzyl | PMB | -OCH₂(C₆H₄)OCH₃ | Similar stability to benzyl ether but can be cleaved oxidatively. | Oxidative cleavage (e.g., DDQ, CAN); catalytic hydrogenolysis; strong acid.[5][6] |
| Acetals | ||||
| Tetrahydropyranyl | THP | -OTHP | Stable to basic, nucleophilic, and reductive conditions; labile to acid.[7] | Mild acidic hydrolysis (e.g., AcOH in THF/H₂O, p-TsOH).[7] |
| Methoxymethyl | MOM | -OCH₂OCH₃ | Stable to basic conditions; labile to acid.[8] | Acidic hydrolysis (e.g., HCl in MeOH).[5] |
Quantitative Comparison of Protecting Group Efficacy
The following tables provide a summary of representative yields for the protection and deprotection of primary alcohols with some of the most common protecting groups. It is important to note that yields are highly substrate-dependent, and the data presented here is for illustrative purposes.
Table 1: Protection of Primary Alcohols
| Protecting Group | Reagents and Conditions | Solvent | Time (h) | Yield (%) |
| TBDMS | TBDMSCl (1.1 eq), Imidazole (B134444) (2.2 eq), RT | DMF | 2-12 | >90 |
| TIPS | TIPSCl (1.2 eq), Imidazole (2.5 eq), RT | DMF | 12-24 | >90 |
| Bn | NaH (1.2 eq), BnBr (1.2 eq), 0 °C to RT | THF | 2-6 | >95 |
| THP | DHP (1.5 eq), p-TsOH (cat.), RT | CH₂Cl₂ | 1-3 | >90 |
| MOM | MOMCl (1.5 eq), DIPEA (2.0 eq), 0 °C to RT | CH₂Cl₂ | 2-4 | >90 |
Table 2: Deprotection of Protected Primary Alcohols
| Protecting Group | Reagents and Conditions | Solvent | Time (h) | Yield (%) |
| TBDMS | TBAF (1.1 eq), RT | THF | 0.5-2 | >95 |
| TIPS | TBAF (1.1 eq), RT | THF | 2-8 | >90 |
| Bn | H₂, 10% Pd/C, RT | MeOH or EtOH | 2-16 | >95 |
| THP | Acetic Acid/THF/H₂O (2:1:1), 40 °C | - | 2-6 | >90 |
| MOM | 2M HCl, RT | MeOH | 1-4 | >90 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of protecting group strategies. Below are representative procedures for the protection and deprotection of a primary alcohol.
Silyl Ether Protection and Deprotection
Protection of a Primary Alcohol with TBDMS
-
Materials: Primary alcohol (1.0 eq), tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq), Imidazole (2.2 eq), Anhydrous N,N-dimethylformamide (DMF).
-
Procedure: To a solution of the primary alcohol in anhydrous DMF, add imidazole and stir until dissolved. Add TBDMSCl in one portion and stir the reaction mixture at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[2]
Deprotection of a TBDMS Ether
-
Materials: TBDMS-protected alcohol (1.0 eq), Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq), Tetrahydrofuran (B95107) (THF).
-
Procedure: Dissolve the TBDMS-protected alcohol in THF. Add the TBAF solution dropwise and stir the reaction mixture at room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.[2]
Benzyl Ether Protection and Deprotection
Protection of a Primary Alcohol with Benzyl Ether
-
Materials: Primary alcohol (1.0 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), Benzyl bromide (BnBr, 1.2 eq), Anhydrous tetrahydrofuran (THF).
-
Procedure: To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in THF dropwise. Stir the mixture at 0 °C for 30 minutes. Add BnBr dropwise and allow the reaction to warm to room temperature. Stir until completion, monitoring by TLC. Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with an organic solvent, and wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.[2]
Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
-
Materials: Benzyl-protected alcohol (1.0 eq), 10% Palladium on carbon (Pd/C, 5-10 mol%), Methanol (B129727) or Ethanol (B145695), Hydrogen gas (H₂).
-
Procedure: Dissolve the benzyl-protected alcohol in methanol or ethanol in a flask suitable for hydrogenation. Carefully add the Pd/C catalyst. Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[2]
Acetal Protection and Deprotection
Protection of a Primary Alcohol with THP
-
Materials: Primary alcohol (1.0 eq), 3,4-Dihydropyran (DHP, 1.5 eq), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq), Anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Procedure: Dissolve the primary alcohol in anhydrous CH₂Cl₂ under an inert atmosphere. Add DHP to the solution, followed by a catalytic amount of p-TsOH·H₂O. Stir the reaction mixture at room temperature and monitor by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.[8]
Deprotection of a THP Ether
-
Materials: THP-protected alcohol (1.0 eq), Acetic acid, Tetrahydrofuran (THF), Water.
-
Procedure: Dissolve the THP-protected alcohol in a 2:1:1 mixture of acetic acid, THF, and water. Stir the reaction mixture at 40 °C and monitor by TLC. Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.[7]
Visualizing Protecting Group Strategies
The selection of a protecting group is a critical decision in the planning of a synthetic route. The following diagrams, generated using Graphviz, illustrate key concepts in protecting group chemistry.
Conclusion
The choice of a hydroxyl protecting group is a nuanced decision that can significantly impact the outcome of a synthetic sequence. Silyl ethers offer a range of stabilities and are readily cleaved with fluoride ions, making them highly versatile.[3] Benzyl ethers provide robust protection under a wide array of conditions and are selectively removed by hydrogenolysis.[2] Acetal protecting groups, such as THP and MOM, are stable to basic and nucleophilic reagents but are easily cleaved under acidic conditions.[8] By understanding the relative strengths and weaknesses of each protecting group and employing orthogonal protection strategies, researchers can navigate the complexities of modern organic synthesis to efficiently construct complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. benchchem.com [benchchem.com]
A Comparative Computational Analysis of the Electronic Properties of 2-Bromo-5-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 2-Bromo-5-hydroxypyridine, a versatile synthetic intermediate in the development of pharmaceuticals and other functional materials.[1] Due to the limited direct experimental and computational data exclusively for this compound, this analysis establishes a predictive comparison based on computational studies of structurally related pyridine (B92270) derivatives. The electronic properties of these alternatives serve as benchmarks to project the characteristics of the target molecule.
Understanding the electronic properties of such molecules, including their orbital energies and charge distributions, is crucial for predicting their reactivity and molecular interactions, which is a cornerstone of rational drug design. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for these investigations, offering a detailed view of molecular orbitals and other electronic parameters that can be challenging to measure experimentally.
Comparison of Calculated Electronic Properties
The electronic properties of pyridine derivatives are significantly influenced by the nature and position of their substituents. The interplay of the electron-withdrawing bromine atom and the electron-donating hydroxyl group in this compound is expected to result in a unique electronic profile. The following table summarizes key electronic properties calculated for several related pyridine derivatives using Density Functional Theory (DFT), providing a basis for a comparative assessment.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |
| 3-Bromo-2-hydroxypyridine | -6.880 | -1.475 | 5.405 | TD-DFT/6-311++G(d,p) (in gas) |
| 2-Bromo-3-hydroxy-6-methylpyridine | -0.24189 (a.u.) | -0.04354 (a.u.) | 5.39512 | B3LYP/6-311G(d,p) |
*Note: Values in atomic units (a.u.) can be converted to eV by multiplying by 27.2114. After conversion, the HOMO is approximately -6.58 eV, the LUMO is approximately -1.18 eV.
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[2][3] A smaller energy gap suggests higher reactivity. The data presented for analogous compounds can be used to estimate the electronic behavior of this compound.
Experimental and Computational Protocols
The computational analysis of the electronic properties of pyridine derivatives typically follows a standardized workflow using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method due to its favorable balance of accuracy and computational cost.[4]
Generalized DFT Protocol for Electronic Property Calculation
-
Molecular Geometry Optimization: The initial 3D structure of the molecule is constructed using molecular modeling software. A geometry optimization is then performed to determine the lowest energy conformation of the molecule. This step is crucial as electronic properties are highly dependent on the molecular structure.[4]
-
Frequency Calculations: Subsequent to geometry optimization, frequency calculations are carried out to confirm that the optimized structure represents a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies.[4]
-
Calculation of Electronic Properties: With the optimized geometry, a single-point energy calculation is performed. This calculation provides key electronic property data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4]
Key Experimental Techniques for Electronic Property Measurement
While this guide focuses on computational analysis, it is important to note the experimental techniques that provide the data for validation:
-
UV-Vis Spectroscopy: This technique is used to study electronic transitions, and the data can be correlated with the computationally determined HOMO-LUMO gap.
-
Cyclic Voltammetry: This electrochemical method can be used to experimentally determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of the molecule.
-
Photoelectron Spectroscopy (PES): This technique can directly measure the ionization potential, which corresponds to the energy of the HOMO.
Visualizing Computational Workflows and Electronic Properties
To further elucidate the process of computational analysis and the comparison of electronic properties, the following diagrams are provided.
References
Determining the Absolute Configuration of 2-Bromo-5-hydroxypyridine Products: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety and efficacy of new therapeutic agents. This guide provides an objective comparison of single-crystal X-ray crystallography, the gold standard for absolute structure determination, with powerful spectroscopic alternatives—Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy—for chiral products related to 2-Bromo-5-hydroxypyridine (B120221).
The spatial arrangement of atoms in a chiral molecule, its absolute configuration, can dramatically influence its pharmacological and toxicological properties. Therefore, regulatory bodies worldwide mandate the precise stereochemical characterization of chiral drug substances. While X-ray crystallography provides a definitive three-dimensional structure, its primary limitation lies in the requirement for a high-quality single crystal, which can be a significant bottleneck in the drug development pipeline. This guide explores the practical application and comparative performance of alternative techniques that can provide reliable absolute configuration assignments from solution-phase measurements.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography determines the absolute configuration by analyzing the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal. The presence of a "heavy" atom, such as the bromine in this compound derivatives, significantly enhances this anomalous scattering effect, making the assignment more reliable. The Flack parameter is a critical value derived from the diffraction data, where a value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.
Workflow for X-ray Crystallography
Figure 1. Experimental workflow for absolute structure determination by X-ray crystallography.
Spectroscopic Alternatives for Solution-State Analysis
When single crystals are elusive, chiroptical spectroscopic methods and NMR provide powerful alternatives for determining the absolute configuration of chiral molecules in solution.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT) for a known enantiomer. A match between the experimental and calculated spectra confirms the absolute configuration.
A study on 2-(5-bromo-3-methylpyridin-2-yl)propan-1-ol, a close analog of a potential chiral derivative of this compound, successfully demonstrated the application of VCD for absolute configuration assignment. The experimental VCD spectrum of the R-enantiomer showed good agreement with the calculated spectrum, allowing for a confident determination of its stereochemistry.[1]
Decision Logic for VCD Analysis
Figure 2. Decision-making process for absolute configuration assignment using VCD.
Electronic Circular Dichroism (ECD)
ECD is analogous to VCD but measures the differential absorption of circularly polarized UV-visible light. This technique is particularly useful for molecules containing a chromophore, which is a part of the molecule that absorbs UV-vis light. The pyridine (B92270) ring in this compound derivatives serves as an inherent chromophore. Similar to VCD, the experimental ECD spectrum is compared with quantum chemical calculations to assign the absolute configuration.
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)
This NMR-based method involves the chemical derivatization of the chiral molecule (e.g., an alcohol) with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The differing spatial arrangements of the diastereomers lead to distinct chemical shifts in their ¹H NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original chiral center can be deduced.
Performance Comparison
The choice of method for absolute structure determination depends on several factors, including the nature of the sample, the availability of instrumentation, and the stage of drug development.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents |
| Principle | Anomalous dispersion of X-rays by a single crystal | Differential absorption of circularly polarized infrared light in solution | Differential absorption of circularly polarized UV-Vis light in solution | Formation of diastereomers with distinct NMR chemical shifts |
| Sample Requirement | High-quality single crystal (µg to mg) | Solution or neat liquid (5-10 mg) | Solution (0.1-1 mg) | Solution (mg scale), requires derivatization |
| Heavy Atom | Beneficial (e.g., Br) for stronger anomalous signal | Not required | Not required | Not required |
| Chromophore | Not required | Not required | Required | Not required |
| Data Analysis | Structure solution and refinement, Flack parameter analysis | Comparison of experimental and calculated spectra | Comparison of experimental and calculated spectra | Analysis of Δδ (δS - δR) values in ¹H NMR spectra |
| Advantages | Unambiguous 3D structure, "gold standard" | Applicable to non-crystalline samples (oils, liquids), provides solution-state conformation | High sensitivity, requires small sample amount | Widely available instrumentation (NMR) |
| Limitations | Crystal growth can be challenging and time-consuming | Requires quantum chemical calculations, can be time-intensive | Requires a chromophore, less structural information than VCD | Chemical derivatization required, potential for kinetic resolution and side reactions |
Experimental Protocols
X-ray Crystallography
-
Crystallization: Grow a single crystal of the enantiomerically pure this compound derivative suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This is often achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer and place it in a monochromatic X-ray beam. Rotate the crystal and collect the diffraction data using a suitable detector.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data.
-
Absolute Configuration Determination: Analyze the anomalous scattering effects. The Flack parameter should be calculated and refined. A value close to 0 with a small standard uncertainty indicates the correct absolute configuration.
Vibrational Circular Dichroism (VCD)
-
Sample Preparation: Prepare a solution of the chiral this compound derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 0.05-0.1 M.
-
Spectral Acquisition: Record the VCD and IR spectra of the solution using a VCD spectrometer. The measurement time can range from one to several hours depending on the sample concentration and the desired signal-to-noise ratio.
-
Computational Modeling: Perform a conformational search for the molecule using molecular mechanics. Optimize the geometries of the low-energy conformers and calculate their vibrational frequencies and VCD intensities using DFT (e.g., B3LYP/6-31G(d)).
-
Spectral Comparison: Generate a Boltzmann-averaged calculated VCD spectrum from the conformer data. Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the major bands allows for the assignment of the absolute configuration.
Electronic Circular Dichroism (ECD)
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent. The concentration will depend on the strength of the chromophore.
-
Spectral Acquisition: Record the ECD and UV-Vis spectra of the solution using a CD spectrometer.
-
Computational Modeling: Similar to VCD, perform a conformational analysis and calculate the ECD spectrum for the low-energy conformers using time-dependent DFT (TD-DFT).
-
Spectral Comparison: Compare the Boltzmann-averaged calculated ECD spectrum with the experimental spectrum to determine the absolute configuration.
NMR Spectroscopy (Mosher's Method)
-
Derivatization: React the chiral alcohol with both (R)- and (S)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) to form the corresponding (R)- and (S)-MTPA esters.
-
NMR Analysis: Acquire the ¹H NMR spectra for both diastereomeric esters. Assign the proton signals for the groups flanking the newly formed ester linkage.
-
Data Analysis: Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons. A consistent pattern of positive and negative Δδ values on either side of the stereocenter, when applied to the established Mosher's method model, reveals the absolute configuration of the alcohol.
Conclusion
The determination of the absolute configuration of chiral molecules like derivatives of this compound is a critical aspect of modern drug development. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant hurdle. Vibrational Circular Dichroism, Electronic Circular Dichroism, and NMR-based methods offer robust and reliable solution-phase alternatives. The presence of a bromine atom in the target molecule is advantageous for X-ray crystallography, while the pyridine ring provides a useful chromophore for ECD. The choice of the most appropriate technique will depend on the specific properties of the compound, the available resources, and the stage of the research or development process. A multi-technique approach can often provide the highest level of confidence in the assignment of absolute configuration.
References
A Comparative Guide to the Kinetics of Palladium-Catalyzed Coupling Reactions Involving 2-Bromo-5-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of palladium-catalyzed cross-coupling reactions involving 2-Bromo-5-hydroxypyridine and its analogs. While direct, comprehensive kinetic studies on this compound are limited in publicly available literature, this document compiles and compares reaction conditions, yields, and times from various studies on structurally similar bromopyridines. This information serves as a valuable resource for reaction optimization, catalyst selection, and understanding the relative reactivity of these crucial pharmaceutical building blocks.
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is a critical aspect of modern organic synthesis, enabling the formation of C-C and C-N bonds essential for the construction of complex molecules in drug discovery.[1][2] The choice of catalyst, ligand, base, and solvent system significantly influences reaction rates and yields, making comparative data essential for efficient synthetic planning.[3][4]
Comparison of Common Coupling Reactions
The following tables summarize experimental data for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions involving this compound and comparable substituted bromopyridines. The data highlights how different coupling partners, catalysts, and conditions affect reaction efficiency, which is a practical measure of kinetic performance.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[2] The base plays a crucial role in activating the boronic acid for the transmetalation step.[3]
| Substrate | Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 / >15 | 60-85 | [1] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 120 / 12 (Microwave) | 81 | [3] |
| 2-Bromopyridine | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (4.5) | KF (3) | 1,4-Dioxane | 110 / 12 | 80-95 | [5] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ (2) | Toluene | 100 / 16 | 95 | [6] |
Analysis : The data indicates that high yields can be achieved for various bromopyridines. The choice of phosphine (B1218219) ligand, such as SPhos or P(t-Bu)₃, appears crucial for efficient coupling, especially with more challenging substrates.[5][6] Reaction times are significantly influenced by temperature and the use of microwave irradiation.[3]
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds.[7][8] The reaction is sensitive to the choice of ligand and base, with sterically hindered phosphine ligands often being required for high efficiency.[9][10]
| Substrate | Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ (1) / BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 80 / 18 | 98 | [7][10] |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) / Xantphos (2) | NaOt-Bu (1.4) | Toluene | 100 / 3 | 97 | [10][11] |
| Aryl Bromide | Primary/Secondary Amine | "XantPhos Pd G3" (5) | DBU (2) | MeCN/PhMe | 140 / 1 (Flow) | 70-99 | [11] |
| 2-Bromopyridine | Volatile Amines (e.g., pyrrolidine) | Pd(OAc)₂ (2) / dppp (B1165662) (2) | NaOt-Bu (1.4) | Toluene | 80 / 18 | 98 | [10] |
Analysis : Strong bases like sodium tert-butoxide are standard for this reaction.[10] The development of advanced catalyst systems, such as those using XantPhos or dppp ligands, allows for the coupling of a wide range of amines, including volatile ones, with excellent yields.[10][11] Homogeneous conditions using soluble organic bases like DBU are also being developed for flow chemistry applications.[11]
Table 3: Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using palladium and copper co-catalysts.[12][13]
| Substrate | Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) / CuI (5) | Et₃N | DMF | 100 / 3 | 72-96 | [14][15] |
| Aryl Bromide | Phenylacetylene | (NHC)-Pd (0.01) / (NHC)-Cu (1) | K₂CO₃ | THF/H₂O | 60 / 16 | >95 | [16] |
| Aryl Bromide | Terminal Alkyne | PdCl₂ (cat.) | Pyrrolidine/TBAA | H₂O | Reflux / 0.5-3 | 81-98 | [13] |
Analysis : The Sonogashira reaction is highly efficient for coupling alkynes with bromopyridines, affording high yields in relatively short reaction times.[14][15] Modern protocols have been developed that are copper-free, operate in aqueous media, and can be performed in the open air, increasing the reaction's practicality.[13][16]
Table 4: Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene.[17][18] It is a powerful tool for the synthesis of substituted alkenes.
| Substrate | Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| Aryl Bromide | Styrene | Pd(OAc)₂ (1) / NHC ligand (2) | K₂CO₃ (2) | H₂O/DMF (1:1) | 80 / 4 | 90-98 | [19] |
| Aryl Halide | Ethyl Acrylate | Pd(OAc)₂ (5) | Et₃N (3) | Acetonitrile | Reflux / Varies | 81 (general) | [20] |
| p-Bromoacetophenone | Styrene | Pd-complex (1) | Et₃N (3) | DMF | 130 / 1.5 | 96 | [19] |
Analysis : The Heck reaction is effective for aryl bromides, including functionalized pyridines. The choice of base and solvent is critical, with aqueous media being a viable option for greener chemistry.[19] The reaction is generally tolerant of a wide range of functional groups on the alkene partner.[20]
Visualizing Reaction Mechanisms and Workflows
Diagrams created with Graphviz provide clear visual representations of complex chemical processes and experimental designs.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. scirp.org [scirp.org]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Heck Reaction [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Heck Coupling | NROChemistry [nrochemistry.com]
A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-5-hydroxypyridine Derivatives by HPLC
The accurate determination of purity is a critical step in the synthesis of novel chemical entities for pharmaceutical and other research applications. For 2-Bromo-5-hydroxypyridine derivatives, which are versatile intermediates in organic synthesis, High-Performance Liquid Chromatography (HPLC) stands as a premier analytical technique due to its high resolution, sensitivity, and specificity.[1] This guide provides a comparative overview of HPLC methodologies for assessing the purity of these derivatives, complete with detailed experimental protocols and supporting data to aid researchers in method selection and development.
Experimental Protocols
A robust HPLC method should be capable of separating the main this compound derivative from potential impurities, which may include unreacted starting materials and by-products from the synthesis.[1] Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of such polar aromatic compounds.[2][3]
A Proposed RP-HPLC Method for Purity Assessment:
This protocol outlines a stability-indicating RP-HPLC method suitable for the quantitative analysis of a representative this compound derivative.
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector is required.[1]
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for retaining and separating hydrophobic molecules.[2][3][4] For more polar derivatives, an aqueous C18 column, designed for use with highly aqueous mobile phases, can provide better retention and peak shape.[4][5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier is typically employed.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanol (B1196071) groups on the stationary phase, reducing peak tailing for basic compounds like pyridines.[6]
-
Mobile Phase B: Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC.[2]
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25-40 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection: UV detection at a wavelength where the main compound and expected impurities have significant absorbance, for instance, 254 nm or 275 nm.[6][8][9] A DAD can be used to scan a range of wavelengths to ensure all components are detected.
-
-
Sample and Standard Preparation:
-
Diluent: A mixture of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) is a suitable diluent.
-
Standard Solution: Accurately weigh and dissolve a reference standard of the this compound derivative in the diluent to a known concentration (e.g., 0.1 mg/mL).[1]
-
Sample Solution: Prepare the synthesized sample in the diluent to a similar concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[1]
-
-
Data Analysis and Quantification:
-
The purity of the synthesized compound is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]
-
For quantitative analysis, a calibration curve can be constructed by plotting the peak area of the standard against its concentration.[1]
-
Data Presentation: Comparison of HPLC Conditions
The choice of HPLC column and mobile phase gradient can significantly impact the separation of a this compound derivative from its impurities. The following table presents hypothetical data comparing the performance of a standard C18 column with an aqueous C18 column for the purity analysis of a synthesized derivative.
| Parameter | Method A: Standard C18 Column | Method B: Aqueous C18 Column |
| Column | Standard C18, 150 x 4.6 mm, 5 µm | Aqueous C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B in 20 min | 5% to 95% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C |
| Detection | UV at 270 nm | UV at 270 nm |
| Retention Time (Main Peak) | 12.5 min | 14.2 min |
| Resolution (Main Peak / Impurity 1) | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.5 | 1.1 |
| Theoretical Plates (Main Peak) | 8,500 | 12,000 |
Interpretation of Comparative Data:
-
Retention Time: The aqueous C18 column (Method B) provides greater retention for the polar this compound derivative, which can be advantageous for separating it from early-eluting, more polar impurities.
-
Resolution: Method B shows a significantly better resolution between the main peak and a critical impurity, indicating a more effective separation. A resolution value of >2 is generally desired for baseline separation.
-
Peak Shape: The lower tailing factor in Method B suggests reduced interaction of the basic pyridine (B92270) moiety with residual silanols on the stationary phase, leading to more symmetrical and efficient peaks.[6] Aqueous C18 columns are specifically designed to be compatible with highly aqueous mobile phases, which helps in achieving better peak shapes for polar compounds.[4][5]
-
Efficiency: The higher number of theoretical plates in Method B indicates a more efficient separation, resulting in sharper peaks and improved resolution.
Mandatory Visualization
Caption: Workflow for the HPLC Purity Assessment of this compound Derivatives.
This guide provides a foundational framework for developing and comparing HPLC methods for the purity assessment of this compound derivatives. The selection of the most appropriate column and mobile phase conditions will ultimately depend on the specific properties of the derivative and the potential impurities present in the sample. Method validation according to ICH guidelines is essential for ensuring the reliability of the purity analysis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. jordilabs.com [jordilabs.com]
- 4. scribd.com [scribd.com]
- 5. hplc.eu [hplc.eu]
- 6. benchchem.com [benchchem.com]
- 7. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-hydroxypyridine: A Guide for Laboratory Professionals
Researchers and scientists handling 2-Bromo-5-hydroxypyridine must adhere to stringent disposal procedures to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with established safety protocols.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance, and understanding its properties is the first step in safe handling and disposal.[1]
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | Warning | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | Warning | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2][3] | Warning | H335 |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][4][5][6] Adherence to local, regional, and national regulations is mandatory.[1][5][6]
Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid dust inhalation.[1]
Managing Spills and Residues
In the event of an accidental spill, follow these procedures for containment and cleanup:
-
Containment: Prevent the spill from spreading and entering drains.[2]
-
Cleanup: Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled, and closed container for disposal.[1][2]
Waste Collection and Storage
-
Container: Place all waste this compound and any contaminated materials (e.g., paper towels, gloves) into a clearly labeled, sealed container.
-
Labeling: The container must be labeled as hazardous waste, clearly identifying the contents as "this compound".
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[5]
Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[1][4][5][6] Provide them with the Safety Data Sheet (SDS) for this compound.
-
Regulatory Compliance: The disposal process must comply with all applicable local, regional, and national environmental regulations.[1][5][6]
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
